molecular formula C29H46N6O12 B12384699 NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

Cat. No.: B12384699
M. Wt: 670.7 g/mol
InChI Key: OWQZLOXMTQLASJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh is a useful research compound. Its molecular formula is C29H46N6O12 and its molecular weight is 670.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H46N6O12

Molecular Weight

670.7 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C29H46N6O12/c30-7-9-44-11-13-46-15-14-45-12-10-43-8-6-24(36)31-17-25(37)32-19-27(39)35-23(16-22-4-2-1-3-5-22)29(42)33-18-26(38)34-21-47-20-28(40)41/h1-5,23H,6-21,30H2,(H,31,36)(H,32,37)(H,33,42)(H,34,38)(H,35,39)(H,40,41)/t23-/m0/s1

InChI Key

OWQZLOXMTQLASJ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the NH2-PEG4-GGFG Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the NH2-PEG4-GGFG linker, a critical component in the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core structure, mechanism of action, and provide detailed experimental protocols for its synthesis and characterization.

Core Structure and Components

The NH2-PEG4-GGFG linker is a sophisticated chemical entity designed to connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload. Its structure is modular, comprising three key components that each contribute to the overall efficacy and safety profile of the resulting conjugate.

  • Amino Group (NH2): This terminal functional group serves as a reactive handle for conjugation to the payload or a payload-modifying spacer.

  • Tetra-Polyethylene Glycol (PEG4): The PEG4 spacer is a hydrophilic chain of four ethylene (B1197577) glycol units. This component is crucial for improving the solubility and pharmacokinetic properties of the ADC.[] It can also shield the payload from the microenvironment, potentially reducing aggregation and immunogenicity.

  • Gly-Gly-Phe-Gly (GGFG) Peptide Sequence: This tetrapeptide is a substrate for lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in the tumor microenvironment.[2][3] This enzymatic susceptibility allows for the specific and controlled release of the cytotoxic payload within the target cancer cells.

Mechanism of Action in Antibody-Drug Conjugates

The NH2-PEG4-GGFG linker is a cornerstone of "cleavable linker" technology in ADCs. Its mechanism of action is designed to ensure the stable transport of the cytotoxic payload through the systemic circulation and its specific release at the site of action.

An ADC utilizing this linker binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[4] The ADC-antigen complex is then trafficked to the endosomal and lysosomal compartments of the cell. The acidic environment and the presence of high concentrations of proteases, particularly cathepsins, within the lysosome lead to the enzymatic cleavage of the GGFG peptide sequence.[2][3] This cleavage event liberates the cytotoxic payload, which can then exert its cell-killing effects, for example, by inhibiting DNA topoisomerase I.[] The GGFG linker is designed for enhanced stability in the bloodstream, minimizing premature payload release and associated off-target toxicities.[2]

Figure 1: Mechanism of Action of an ADC with a GGFG Linker.

Quantitative Data and Performance Characteristics

The choice of linker in an ADC is critical and can significantly impact its therapeutic index. While extensive head-to-head comparative data for the NH2-PEG4-GGFG linker is proprietary, the literature provides valuable insights into its performance relative to other common linkers, such as those based on the Valine-Citrulline (Val-Cit) dipeptide.

ParameterLinker TypeObservationReference
Plasma Stability GGFGThe drug-to-antibody ratio (DAR) of Trastuzumab deruxtecan (B607063) (T-DXd), which utilizes a GGFG linker, decreased by approximately 50% over 7 days in vivo, indicating good stability.[5]
Val-CitUnstable in mouse plasma due to cleavage by carboxylesterase 1c.[6]
Enzymatic Cleavage GGFGPrimarily cleaved by cathepsin L, with nearly complete payload release within 72 hours. Cathepsin B shows minimal activity.[2][2]
Val-CitReadily cleaved by cathepsins B, K, and L.[7]
Aggregation Val-AlaA Val-Ala linker, as an alternative to Val-Cit, showed less aggregation (1.80% for Val-Cit vs. lower for Val-Ala) at a high drug-to-antibody ratio. While not GGFG, this highlights the impact of peptide sequence on ADC physical properties.[8]

Experimental Protocols

The synthesis of the NH2-PEG4-GGFG linker is a multi-step process that combines solid-phase peptide synthesis (SPPS) with PEGylation chemistry. The following is a representative protocol based on established methodologies.

Synthesis of Fmoc-GGFG-OH on Solid Support

The tetrapeptide backbone is assembled using Fmoc-based solid-phase peptide synthesis.

Figure 2: Experimental Workflow for NH2-PEG4-GGFG Synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of the First Amino Acid (Glycine):

    • Dissolve Fmoc-Gly-OH (2 equivalents relative to resin capacity) in DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (4 equivalents).

    • Add the amino acid solution to the swollen resin and react for 2-4 hours.

    • Cap any unreacted sites with methanol.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Coupling of Subsequent Amino Acids (Phe, Gly, Gly):

    • For each amino acid, pre-activate Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH (3 equivalents each) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and react for 2 hours.

    • After each coupling, wash the resin with DMF.

    • Perform Fmoc deprotection as described in step 3 before coupling the next amino acid.

PEGylation of the Peptide

Materials:

  • Fmoc-GGFG-resin

  • Boc-NH-PEG4-COOH

  • DIC, HOBt, DMF

Protocol:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection on the Fmoc-GGFG-resin as described above to expose the terminal amino group of the N-terminal glycine.

  • PEG Coupling:

    • Pre-activate Boc-NH-PEG4-COOH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated PEG solution to the deprotected GGFG-resin and react overnight.

    • Wash the resin with DMF and DCM.

Cleavage and Purification

Materials:

  • Boc-NH-PEG4-GGFG-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Acetonitrile (B52724)

  • Reverse-phase HPLC system

Protocol:

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step also removes the Boc protecting group from the PEG spacer.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved linker by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude product and wash with cold ether.

  • Purification:

    • Dissolve the crude product in a minimal amount of water/acetonitrile.

    • Purify the linker by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final NH2-PEG4-GGFG linker using mass spectrometry (to verify the molecular weight) and analytical HPLC.

Conclusion

The NH2-PEG4-GGFG linker represents a sophisticated and highly effective tool in the design of targeted therapeutics. Its modular structure, combining a reactive amine, a hydrophilic PEG spacer, and a protease-cleavable peptide sequence, provides a balance of stability, solubility, and specific payload release. The detailed understanding of its structure and mechanism of action, coupled with robust synthesis and purification protocols, will continue to drive the development of next-generation Antibody-Drug Conjugates and other targeted therapies, ultimately benefiting patients with a wide range of malignancies.

References

The GGFG Peptide Linker: A Technical Guide to its Function in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a potent cytotoxic payload. Its design is predicated on achieving a delicate balance: maintaining high stability in systemic circulation to minimize off-target toxicity, while enabling efficient and specific release of the payload within the target tumor cell. This technical guide provides an in-depth examination of the GGFG linker, detailing its mechanism of action, performance characteristics, and the experimental protocols used for its evaluation.

The GGFG linker is a key feature in the design of successful ADCs, such as trastuzumab deruxtecan (B607063) (Enhertu), where it facilitates the delivery of a topoisomerase I inhibitor payload.[1] Its clinical success has underscored the importance of linker chemistry in the therapeutic window and overall efficacy of ADCs.

Mechanism of Action: From Systemic Stability to Intracellular Cleavage

The fundamental role of the GGFG linker is to ensure the cytotoxic payload remains securely attached to the antibody as it circulates in the bloodstream. Upon reaching the target tumor site, the ADC binds to a specific antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[2] The ADC is then trafficked through the endosomal-lysosomal pathway, where the acidic environment and high concentration of proteases lead to the cleavage of the GGFG linker and subsequent release of the payload.[2][3]

Signaling Pathway for ADC Internalization and Payload Release

The journey of a GGFG-linked ADC from binding to payload release involves a series of well-orchestrated cellular events.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Degradation ADC ADC (Antibody-GGFG-Payload) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding EarlyEndosome Early Endosome (pH 6.0-6.5) Antigen->EarlyEndosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B/L EarlyEndosome->Lysosome 3. Trafficking Payload Free Payload (e.g., DXd) Lysosome->Payload 4. GGFG Cleavage by Cathepsins Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

ADC Internalization and Payload Release Pathway.
Enzymatic Cleavage

The GGFG sequence is specifically designed to be a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.[4][5] Both Cathepsin B and Cathepsin L have been shown to cleave the GGFG linker.[5] This enzymatic cleavage is crucial for the release of the active payload. Notably, some studies suggest that Cathepsin L is particularly efficient at cleaving the GGFG linker, leading to almost complete release of the payload DXd within 72 hours, while Cathepsin B may have a lesser role in this specific process.[5]

Quantitative Data and Performance Metrics

The performance of an ADC is defined by several key parameters, including its stability, potency, and safety. The GGFG linker has been engineered to optimize these characteristics.

Plasma Stability

A critical feature of the GGFG linker is its high stability in systemic circulation, which minimizes the premature release of the cytotoxic payload and reduces off-target toxicity.[5][6] In preclinical studies, trastuzumab deruxtecan, which utilizes a GGFG linker, has demonstrated remarkable stability in human plasma, with as little as 2.1% of the payload being released after 21 days of incubation.[7] The half-life of trastuzumab deruxtecan in patients is approximately six days.[8]

ADC ComponentParameterValueSpeciesReference
Trastuzumab DeruxtecanPayload Release2.1% after 21 daysHuman Plasma (in vitro)[7]
Trastuzumab DeruxtecanHalf-life~6 daysHuman[8]
Cytotoxicity (IC50)

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The IC50 is dependent on the antibody, payload, and linker, as well as the target antigen expression level on the cancer cells. Trastuzumab deruxtecan has shown potent cytotoxicity in various HER2-expressing gastric cancer cell lines.[1]

Cell LineHER2 ExpressionTrastuzumab Deruxtecan IC50Reference
Various Gastric CancerHER2-overexpressing and non-expressingSignificant sensitivity observed[1]
NCI-N87HighIC50 calculable[1]
Bystander Effect

The bystander effect is the ability of an ADC's payload, once released from a target cell, to diffuse into and kill neighboring antigen-negative tumor cells.[] This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen. The GGFG linker, in conjunction with a membrane-permeable payload like DXd, facilitates a potent bystander effect.[][10] Preclinical studies have demonstrated that trastuzumab deruxtecan can effectively eliminate HER2-negative cells when they are in co-culture with HER2-positive cells.[11]

Experimental Protocols

The evaluation of ADCs with GGFG linkers relies on a suite of standardized in vitro and in vivo assays.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the GGFG linker to cleavage by Cathepsin B, a key lysosomal protease. A common method involves a fluorogenic substrate.

Principle: A synthetic GGFG peptide is conjugated to a fluorophore and a quencher. In the intact state, the quencher suppresses the fluorescence. Upon cleavage by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to the cleavage rate.[12]

Workflow:

Cathepsin_Cleavage_Workflow Reagents 1. Reagent Preparation - Activated Cathepsin B - GGFG-fluorophore substrate - Assay Buffer (pH 5.0-6.0) Incubation 2. Incubation - Mix enzyme and substrate - 37°C Reagents->Incubation Measurement 3. Fluorescence Measurement - Plate reader (kinetic or endpoint) Incubation->Measurement Analysis 4. Data Analysis - Calculate cleavage rate - Determine Km and kcat Measurement->Analysis

Workflow for a Cathepsin B Cleavage Assay.

Detailed Protocol (Kinetic Assay):

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM MES, pH 5.0).[13]

    • Prepare an activation buffer by adding DTT to the assay buffer to a final concentration of 5 mM (prepare fresh).[13]

    • Reconstitute recombinant human Cathepsin B in the activation buffer.

    • Prepare a stock solution of the GGFG-fluorogenic substrate (e.g., conjugated to AMC) in DMSO.

    • Create a serial dilution of the substrate stock solution in the assay buffer.

  • Enzyme Activation:

    • Incubate the recombinant Cathepsin B solution at room temperature for 15 minutes to activate the enzyme.[13]

  • Assay Setup (96-well black plate):

    • Add the activated Cathepsin B solution to the appropriate wells.

    • Add each concentration of the GGFG substrate to the wells containing the enzyme.

    • Include blank wells with the substrate and assay buffer but no enzyme.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[12]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the GGFG-linked ADC in plasma to predict its in vivo behavior.

Principle: The ADC is incubated in plasma from different species (e.g., human, mouse) over a time course. At various time points, aliquots are taken to quantify the amount of intact ADC, total antibody, and released payload. A common analytical technique for this is immunocapture followed by liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]

Workflow:

Plasma_Stability_Workflow Incubation 1. Incubation - ADC in plasma at 37°C - Collect aliquots over time Capture 2. Immunocapture - Use antigen-coated beads to capture ADC Incubation->Capture Analysis 3. LC-MS/MS Analysis - Quantify intact ADC, total antibody, and free payload Capture->Analysis Evaluation 4. Stability Evaluation - Determine rate of payload deconjugation Analysis->Evaluation

Workflow for an In Vitro Plasma Stability Assay.

Detailed Protocol (Immunocapture LC-MS/MS):

  • Incubation:

    • Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Immunocapture:

    • Use magnetic beads coated with the target antigen to capture the ADC and any unconjugated antibody from the plasma samples.[14]

  • Sample Preparation for LC-MS/MS:

    • For conjugated payload: Elute the captured ADC from the beads and digest the antibody with an enzyme like papain to release the linker-payload for quantification.

    • For total antibody: Elute the captured antibody and digest it into peptides for quantification of a signature peptide.

    • For free payload: Precipitate proteins from the plasma supernatant and analyze the supernatant for the free payload.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to quantify the concentrations of the conjugated payload, a signature peptide from the antibody, and the free payload.

  • Data Analysis:

    • Calculate the drug-to-antibody ratio (DAR) at each time point by dividing the concentration of the conjugated payload by the concentration of the total antibody.

    • Plot the DAR over time to determine the stability of the ADC.

    • Quantify the increase in free payload concentration over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cell-killing activity of the GGFG-linked ADC on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[16]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for the ADC to exert its effect (typically 48-144 hours).[17]

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[18]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The GGFG peptide linker represents a significant advancement in ADC technology, offering a favorable balance of plasma stability and efficient, tumor-specific payload release. Its successful implementation in clinically approved ADCs highlights the critical role of linker design in maximizing therapeutic efficacy while minimizing systemic toxicity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of GGFG-containing ADCs, enabling researchers and drug developers to characterize their performance and advance the development of next-generation targeted cancer therapies.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of bioconjugation, the selection of a chemical linker to connect a biomolecule to a payload is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the tetraethylene glycol (PEG4) spacer, have emerged as a cornerstone technology.[1] A discrete PEG linker is a single molecular entity with a defined structure and molecular weight, in contrast to traditional polydisperse PEGs which are mixtures of varying chain lengths.[2] This homogeneity is crucial for manufacturing consistency and regulatory approval of bioconjugates.[2] The defined length, hydrophilicity, and flexibility of the PEG4 spacer offer a unique combination of properties that address common challenges in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][3] This technical guide provides an in-depth examination of the role of the PEG4 spacer, including its core functions, impact on bioconjugate properties, quantitative data, and detailed experimental protocols.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address the challenges of conjugating often-hydrophobic small molecule payloads to large biomolecules.[4]

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation of the bioconjugate.[5][6] This aggregation can diminish efficacy, reduce stability, and potentially trigger an immune response.[5][6] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer increase the overall water solubility of the conjugate, creating a "hydration shell" that prevents aggregation and improves its formulation and handling characteristics.[4][6]

  • Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration layer around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[7][8] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1][8]

  • Improved Pharmacokinetics (PK) : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1][9] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1] The increased hydrodynamic volume imparted by the PEG chain slows renal clearance, prolonging plasma half-life.[6][10]

  • Optimal Spacing and Reduced Steric Hindrance : The defined, flexible chain of the PEG4 spacer (approximately 1.4 nm in length) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1][11]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

While specific quantitative data for PEG4 linkers are often proprietary and highly context-dependent (i.e., dependent on the antibody, payload, and conjugation site), the general effects of PEGylation are well-documented. The following tables summarize typical trends observed with the incorporation of PEG linkers.

Table 1: Effect of PEG Linker Length on Pharmacokinetics and Toxicity

Feature Linker Type Observation Impact Source(s)
Half-Life Short (e.g., PEG4) Moderate increase in half-life Provides a balance between improved stability and a molecular size that allows for efficient tumor penetration. [4]
Half-Life Long (e.g., PEG10K) 11.2-fold increase in half-life compared to non-PEGylated conjugate Significantly extends circulation time, which can enhance tumor accumulation. [12]
Maximum Tolerated Dose (MTD) Short (e.g., PEG4) MTD of 10.0 mg/kg for a PEG4-modified affibody-drug conjugate PEG modification significantly reduces the off-target toxicity of the conjugate. [12]

| Maximum Tolerated Dose (MTD) | Long (e.g., PEG10K) | MTD of 20.0 mg/kg for a PEG10K-modified affibody-drug conjugate | Longer PEG chains can further decrease toxicity, allowing for higher dosing. |[12] |

Table 2: Influence of PEG Spacers on Drug-to-Antibody Ratio (DAR) and Aggregation

Parameter Linker Length Finding Implication Source(s)
Drug-to-Antibody Ratio (DAR) Intermediate (PEG6-PEG12) Resulted in higher DAR values compared to a short PEG4 or long PEG24 spacer with MMAD payload. Optimal PEG length for achieving high DAR is payload and system-dependent. [2]
Aggregation PEG2 vs. PEG8 A PEG2 spacer provided a higher DAR than PEG8; the longer linker was associated with increased aggregation in this specific context. Linker length must be carefully optimized; longer is not always better and can sometimes promote aggregation. [2]

| Aggregation | General PEGylation | Hydrophilic PEG linkers enable higher DARs by solubilizing hydrophobic payloads. | PEGylation is a key strategy to prevent aggregation, especially for ADCs with high drug loading. |[7] |

Visualizing the Role and Application of PEG4 Spacers

Diagrams generated using Graphviz provide a clear visual representation of the structural role, experimental process, and functional benefits of PEG4 spacers.

G Structural Role of a PEG4 Spacer in an Antibody-Drug Conjugate cluster_ADC Antibody-Drug Conjugate (ADC) Ab Targeting Antibody (e.g., mAb) Linker PEG4 Spacer (Hydrophilic, Flexible) Ab->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload (Hydrophobic Drug) Linker->Payload Attachment Chemistry

Caption: Structure of a PEG4-linked Antibody-Drug Conjugate.

G General Experimental Workflow for Bioconjugation Using PEG4 A Step 1: Activation Activate PEG4 linker functional group (e.g., NHS ester formation) B Step 2: Conjugation React activated PEG4 with biomolecule (e.g., Antibody) A->B Add to Biomolecule C Step 3: Quenching Stop the reaction and deactivate excess linker B->C D Step 4: Purification Remove unreacted components (e.g., SEC, IEX) C->D E Step 5: Characterization Confirm identity, purity, and DAR (e.g., LC-MS, SDS-PAGE) D->E

Caption: Experimental workflow for PEG4-mediated bioconjugation.

G How PEG4 Properties Improve Bioconjugate Performance cluster_props Core Properties of PEG4 Spacer cluster_outcomes Improved Bioconjugate Characteristics Hydro High Hydrophilicity Sol Increased Solubility Reduced Aggregation Hydro->Sol Creates hydration shell PK Improved Pharmacokinetics (Longer Half-Life) Hydro->PK Stab Enhanced Stability (Protease Resistance) Hydro->Stab Imm Reduced Immunogenicity Hydro->Imm Masks epitopes Flex Flexibility & Spacing (~1.4 nm length) Act Maintained Biological Activity Flex->Act Reduces steric hindrance Discrete Discrete (Defined) Length (Homogeneous) Repro Reproducible Manufacturing (Consistent DAR) Discrete->Repro

References

An In-depth Technical Guide to the Mechanism of GGFG Peptide Cleavage by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Gly-Phe-Gly-Gly (GGFG) is a critical linker component in the design of antibody-drug conjugates (ADCs), intended for selective cleavage by lysosomal proteases such as cathepsin B within the tumor microenvironment. Understanding the precise mechanism and kinetics of this cleavage is paramount for the rational design of effective and safe ADCs. This technical guide provides a comprehensive overview of the enzymatic cleavage of the GGFG peptide by cathepsin B, addressing the current landscape of available data, including conflicting reports on its efficacy. A significant focus is placed on providing detailed experimental protocols to enable researchers to independently assess the cleavage kinetics and mechanism. This guide aims to be an essential resource for scientists engaged in the development of next-generation targeted therapeutics.

Introduction to Cathepsin B and the GGFG Linker

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1] Its aberrant activity and overexpression in various cancers have made it an attractive target for enzyme-cleavable linkers in ADCs.[1][2] The GGFG tetrapeptide has been incorporated into ADC linkers, such as that in trastuzumab deruxtecan (B607063) (DS-8201a), with the expectation of undergoing efficient cleavage by lysosomal proteases, including cathepsin B, to release the cytotoxic payload within tumor cells.[1][3]

The cleavage of peptide linkers by cathepsin B is a multi-step process involving substrate binding, acylation of the active site cysteine, and subsequent deacylation to release the cleaved products. The specificity of cathepsin B is primarily dictated by the amino acid residues at the P2 and P1 positions of the substrate, which interact with the S2 and S1 pockets of the enzyme's active site, respectively.

The GGFG Cleavage by Cathepsin B: A Review of the Data

The literature presents a nuanced and somewhat conflicting view on the efficiency of GGFG cleavage by cathepsin B. While some sources refer to GGFG as a cathepsin-cleavable linker, others suggest it is a suboptimal substrate for this particular enzyme.

One study directly states that the GGFG linker is particularly responsive to cathepsin L, with cathepsin B exhibiting minimal activity in this process.[4] This is a critical consideration for drug developers, as the predominant proteases in the lysosome can vary between different cancer cell types.

Conversely, other research broadly categorizes GGFG as a substrate for lysosomal proteases like cathepsin B.[3] This discrepancy highlights a gap in the current understanding and underscores the need for direct, quantitative kinetic analysis of GGFG cleavage by cathepsin B.

Quantitative Data on Related Peptide Cleavage
Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Phe-Arg-AMC22.9 ± 3.02.5 ± 0.1109,1707.2[5]
Z-Arg-Arg-AMC134.6 ± 28.50.3 ± 0.032,2297.2[5]
Z-Nle-Lys-Arg-AMC12.8 ± 3.42.5 ± 0.2195,3137.2[5]
Z-Phe-Arg-AMC10.3 ± 1.23.5 ± 0.1339,8064.6[5]
Z-Arg-Arg-AMC130.4 ± 34.00.04 ± 0.0043074.6[5]
Z-Nle-Lys-Arg-AMC11.2 ± 1.62.3 ± 0.1205,3574.6[5]

Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin

This data illustrates cathepsin B's preference for substrates with basic or bulky hydrophobic residues in the P1 and P2 positions. The lack of such residues in the GGFG sequence may contribute to the reported lower cleavage efficiency.

Experimental Protocols for Assessing GGFG Cleavage

To address the existing data gap, this section provides detailed methodologies for researchers to determine the kinetic parameters of GGFG peptide cleavage by cathepsin B. These protocols can be adapted for other peptide sequences of interest.

General Cathepsin B Activity Assay (Fluorometric)

This protocol describes a general method to measure cathepsin B activity using a fluorogenic substrate, which can be adapted for a GGFG-based substrate.

Materials:

  • Recombinant human cathepsin B

  • GGFG-AMC or other fluorogenic GGFG substrate

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute recombinant cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer and incubate for 15 minutes at 37°C.

  • Substrate Preparation: Prepare a stock solution of the GGFG-fluorogenic substrate in DMSO. Dilute the stock to the desired final concentrations in Assay Buffer.

  • Reaction Setup: In the 96-well plate, add the activated cathepsin B solution. To initiate the reaction, add the substrate solution. For negative controls, pre-incubate the enzyme with a cathepsin B inhibitor for 10-15 minutes before adding the substrate.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a GGFG peptide.

Procedure:

  • Follow the general assay protocol described in section 3.1.

  • Vary the concentration of the GGFG substrate over a wide range (e.g., 0.1 to 10 times the expected Km).

  • Keep the enzyme concentration constant and in the linear range of the assay.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

HPLC-MS Method for Cleavage Product Analysis

For a more detailed analysis of the cleavage products and to confirm the cleavage site, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed.

Materials:

  • GGFG peptide (unlabeled)

  • Recombinant human cathepsin B

  • Assay and Activation Buffers (as in 3.1)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Enzymatic Reaction: Set up the enzymatic reaction as described in section 3.1, using the unlabeled GGFG peptide as the substrate.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of quenching solution.

  • HPLC Separation: Inject the quenched samples into the HPLC system. Separate the uncleaved GGFG peptide and its cleavage products using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS Detection: Analyze the eluent from the HPLC using a mass spectrometer to identify the mass of the parent peptide and its fragments.

  • Data Analysis: Quantify the peak areas of the substrate and products at each time point to determine the rate of cleavage. The identity of the cleavage products can be confirmed by their mass-to-charge ratio.

Visualizing the Process: Diagrams

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

GGFG_Cleavage_Pathway cluster_lysosome Lysosome (Acidic pH) CathepsinB Cathepsin B (Active) Cleavage Peptide Cleavage CathepsinB->Cleavage Catalysis GGFG_Payload ADC with GGFG-Payload GGFG_Payload->Cleavage Binding Released_Payload Released Payload (Active) Cleavage->Released_Payload Antibody_Fragments Antibody Fragments Cleavage->Antibody_Fragments

Caption: Enzymatic cleavage of a GGFG-linked payload by cathepsin B within the lysosome.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Reaction Set up Enzymatic Reaction (96-well plate) Reagents->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Fluorescence or Analyze by HPLC-MS Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Km, kcat) Measurement->Data_Analysis

Caption: A generalized experimental workflow for determining the kinetics of GGFG cleavage.

Conclusion

The cleavage of the GGFG peptide linker by cathepsin B is a critical step in the mechanism of action for several ADCs. However, the existing literature presents conflicting information regarding the efficiency of this process. This technical guide has summarized the current state of knowledge and, more importantly, provided detailed experimental protocols to empower researchers to conduct their own investigations. By using the methodologies outlined here, scientists can obtain robust, quantitative data on the kinetics of GGFG cleavage, leading to a more informed and rational design of next-generation antibody-drug conjugates. This will ultimately contribute to the development of more effective and safer cancer therapeutics.

References

The Crucial Hinge: A Technical Guide to Bifunctional Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this combination is the bifunctional linker, a component whose chemical architecture dictates the stability, efficacy, and ultimate success of the ADC. This guide provides an in-depth exploration of bifunctional linker technology, summarizing key data, outlining experimental methodologies, and visualizing core concepts.

The Role and Requisites of an ADC Linker

The linker is more than a simple tether; it is a sophisticated chemical entity designed to maintain a stable connection between the antibody and the payload during systemic circulation and then orchestrate the release of the active drug at the tumor site.[1][2] An ideal linker must satisfy a delicate balance of properties:

  • Plasma Stability: It must be sufficiently stable in the bloodstream (pH ~7.4) to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and a diminished therapeutic window.[3][][5]

  • Efficient Cleavage: Upon reaching the target, the linker must be readily cleaved to release the payload in its fully active form.[1][6]

  • Hydrophilicity: The linker's properties influence the overall biophysical characteristics of the ADC. Hydrophobic linkers can promote aggregation, leading to faster clearance and potential immunogenicity.[7][8][9] Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve solubility and pharmacokinetics.[7][10][11]

  • Controlled Conjugation: The linker's reactive groups dictate the drug-to-antibody ratio (DAR), a critical quality attribute that affects both potency and safety.[12]

Classification of Bifunctional Linkers

Bifunctional linkers are broadly categorized into two main classes based on their payload release strategy: cleavable and non-cleavable.[6][10][13]

Cleavable Linkers

Cleavable linkers are designed to be severed by specific triggers prevalent within the target cell or the tumor microenvironment.[6][14] This strategy allows for the release of an unmodified or near-native payload, which can be crucial for its cytotoxic activity. A key advantage is the potential for a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[1][15]

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Sensitive Linkers: These are among the most successful linkers, designed to be substrates for enzymes that are abundant in the lysosomes of cancer cells, such as cathepsin B.[6][14]

    • Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit or vc) and valine-alanine (Val-Ala) are widely used.[13][14] The Val-Cit motif is efficiently cleaved by cathepsin B.[6][14] Often, these are combined with a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously decomposes after peptide cleavage to release the unmodified drug.[1][12]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the pH difference between the bloodstream (pH 7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][14][16]

    • Hydrazones: A classic example, hydrazone bonds are relatively stable at neutral pH but hydrolyze under acidic conditions to release the payload.[1][12][13] However, they can exhibit some instability in circulation, which has led to the development of more stable alternatives.[6]

  • Redox-Sensitive (Disulfide) Linkers: These linkers leverage the significant concentration gradient of reducing agents, particularly glutathione (B108866) (GSH), which is much higher inside cells (1-10 mM) than in the plasma.[1][12]

    • Disulfide Bonds: The disulfide bond is readily cleaved by intracellular GSH, releasing the payload. To enhance plasma stability, steric hindrance can be introduced by adding methyl groups near the disulfide bond.[12]

G cluster_extracellular Systemic Circulation (pH 7.4) ADC Antibody-Drug Conjugate (Linker is Stable) Target Target Cell Antigen ADC->Target 1. Binding Internalization Internalization Target->Internalization 2. Receptor-Mediated Apoptosis Cell Death (Apoptosis) Bystander Bystander Effect: Payload diffuses to neighboring cells Cleavage Cleavage Internalization->Cleavage 3. Trafficking to Lysosome PayloadRelease PayloadRelease Cleavage->PayloadRelease 4. Triggered Release (Enzymes, pH, GSH) PayloadRelease->Apoptosis 5. Drug Action PayloadRelease->Bystander 6. Diffusion

Non-Cleavable Linkers

Non-cleavable linkers offer a different paradigm for drug release. Instead of a specific cleavage event, the payload is liberated only after the entire ADC is internalized and the antibody component is completely degraded by proteases within the lysosome.[6][14][17]

This approach results in the payload being released with the linker and a conjugating amino acid (e.g., lysine) still attached.[6] A critical requirement is that this payload-linker-amino acid complex must retain its cytotoxic activity.[15][17]

  • Key Chemistry: The most common non-cleavable linkers are based on stable thioether bonds, often formed via the reaction of a maleimide (B117702) group on the linker with a thiol group from a reduced cysteine on the antibody.[15] The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a prime example used in the approved ADC, Kadcyla®.[6][10][14]

  • Advantages: The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a wider therapeutic index and reduced off-target toxicity.[6][15][17]

  • Limitations: They are generally ineffective at producing a bystander effect because the released payload-linker metabolite is typically charged and less membrane-permeable.[15][17] Furthermore, not all payloads are active when modified with the linker remnant, limiting their applicability.[15][17]

G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers C_Mech Mechanism: Triggered by enzymes, pH, or reducing agents C_Adv Advantages: - Bystander effect possible - Releases unmodified payload C_Dis Disadvantages: - Potential for premature  cleavage in plasma NC_Mech Mechanism: Requires complete antibody degradation in lysosome NC_Adv Advantages: - High plasma stability - Lower off-target toxicity NC_Dis Disadvantages: - No bystander effect - Payload must be active  with linker remnant Title Comparison of Linker Types cluster_cleavable cluster_cleavable cluster_non_cleavable cluster_non_cleavable

Quantitative Data on Linker Performance

The choice of linker has a quantifiable impact on the stability, potency, and therapeutic index of an ADC. The following tables summarize representative data from the literature.

Table 1: Comparison of In Vitro and In Vivo Stability of Different Linker Types

Linker TypeExample Linker ChemistryCleavage MechanismPlasma Stability (t1/2)Release ConditionReference
Cleavable
PeptideVal-Cit-PABCCathepsin B~20 hours (in vitro, mouse plasma)Lysosomal enzymes[18]
HydrazoneHydrazoneLow pH~20 hours (in vitro, serum)Acidic pH[18]
DisulfideSPDBGlutathioneStable in circulationHigh GSH (intracellular)[19]
Non-Cleavable
ThioetherSMCC (MCC)Antibody DegradationHigh (Generally > cleavable)Lysosomal proteases[6][10][14]

Note: Stability can vary significantly based on the specific ADC construct, payload, and animal model used. An in vivo study in mice demonstrated that an ADC with a VC-PABC linker was unstable, showing high clearance, whereas an ADC with a novel OHPAS linker was stable.[20]

Table 2: Impact of Linker on In Vitro Cytotoxicity (IC50)

ADC TargetPayloadLinker TypeLinker ChemistryIC50 (pM)Reference
HER2MMAEPeptide (Cleavable)Val-Cit14.3[10]
HER2MMAEβ-galactosidase (Cleavable)β-gal-MMAE8.8[10]
HER2DM1Thioether (Non-cleavable)SMCC (Kadcyla)33.0[10]
CD22SN-38Hydrazone (Cleavable)CL2A~2,200 (2.2 nM)[18]

Note: Lower IC50 values indicate higher potency. Data is highly cell-line and assay dependent.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are generalized protocols for key experimental procedures.

General Protocol for Antibody Conjugation via Reduced Cysteines

This protocol describes the conjugation of a maleimide-functionalized linker-drug to an antibody's native interchain cysteines.

Workflow Diagram:

G A 1. Antibody Reduction (e.g., TCEP) B 2. Buffer Exchange (Purification) A->B C 3. Conjugation Reaction (Add Maleimide-Linker-Drug) B->C D 4. Quenching (e.g., N-acetylcysteine) C->D E 5. Purification of ADC (e.g., SEC-HPLC) D->E F 6. Characterization (DAR, Aggregation, etc.) E->F

Methodology:

  • Antibody Reduction:

    • Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing a chelating agent like EDTA.

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the mAb solution. A typical molar excess is 2-5 fold over the antibody.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Buffer Exchange:

    • Remove the excess reducing agent immediately following incubation to prevent over-reduction.

    • This is typically achieved using size-exclusion chromatography (SEC), such as with a desalting column, exchanging the antibody into a fresh conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5).

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized linker-payload in a compatible organic co-solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced, purified mAb. A typical molar excess is 5-10 fold over the antibody.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The maleimide groups will react with the free thiols on the antibody to form stable thioether bonds.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine or cysteine, in excess to cap any unreacted maleimide groups.

  • Purification and Formulation:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC-HPLC or tangential flow filtration (TFF).

    • The purified ADC is then exchanged into a final formulation buffer suitable for storage and in vivo use.

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the conjugate using mass spectrometry.

Protocol Outline for In Vitro Linker Stability Assay in Plasma

This assay evaluates the stability of the linker by measuring the amount of intact ADC or released payload over time in a plasma matrix.[3]

Methodology:

  • Sample Preparation:

    • Incubate the purified ADC at a defined concentration (e.g., 0.1 mg/mL) in plasma (e.g., mouse or human plasma) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Quantification of Intact ADC (ELISA-based): [3]

    • Coat a 96-well plate with the antigen specific to the ADC's antibody.

    • Add the plasma samples from each time point to the wells.

    • Detect the bound, intact ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload or a unique feature of the conjugate.

    • Add a substrate and measure the resulting signal to quantify the concentration of intact ADC remaining over time.

  • Quantification of Free Payload (LC-MS/MS-based): [3]

    • For each plasma sample time point, precipitate the proteins by adding an organic solvent like acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant containing the small-molecule free payload.[3]

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of intact ADC or free payload versus time to determine the stability profile and calculate the in vitro half-life (t1/2) of the linker.

Future Directions in Linker Technology

The field of ADC linker technology is continuously evolving to enhance the therapeutic index.[7][21] Key areas of innovation include:

  • Novel Cleavage Triggers: Researchers are exploring new enzymes that are more specifically overexpressed in tumors to create linkers with higher tumor selectivity.[10]

  • Hydrophilic and Solubilizing Linkers: To conjugate highly hydrophobic payloads without causing aggregation, new linkers incorporating hydrophilic spacers like PEG or charged moieties are being developed.[7][9][10][11]

  • Branched or Multi-arm Linkers: These architectures allow for the attachment of multiple payload molecules at a single conjugation site, enabling high and homogenous DARs.

  • Site-Specific Conjugation: Advances in antibody engineering are enabling conjugation at specific, predetermined sites, leading to more homogenous ADCs with improved pharmacokinetic profiles and manufacturability.[8][21]

The linker is a critical design feature that profoundly influences every aspect of an ADC's performance. A deep understanding of linker chemistry, stability, and release mechanisms is paramount for the successful development of the next generation of safe and effective antibody-drug conjugates.

References

A Technical Guide to NH2-Peg4-ggfg-NH-CH2-O-CH2cooh: A Key Linker in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, NH2-Peg4-ggfg-NH-CH2-O-CH2cooh, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This guide will cover its chemical properties, role in ADC design, synthesis and conjugation methodologies, and the mechanism of action of associated payloads.

Introduction to this compound

This compound, with the CAS number 2914227-54-4 , is a highly specialized molecule designed for use as a cleavable linker in antibody-drug conjugates.[1] Its structure is meticulously designed to connect a monoclonal antibody to a potent cytotoxic payload, ensuring stability in circulation and facilitating targeted drug release within cancer cells.

The key components of this linker and their functions are:

  • NH2 (Amino) Group: A reactive handle for conjugation to a payload molecule, often after being modified into a more reactive species.

  • Peg4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. The PEG spacer can also shield the payload from the microenvironment, reduce aggregation, and potentially lower immunogenicity.[2][3]

  • ggfg (Gly-Gly-Phe-Gly): A tetrapeptide sequence that serves as a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[][5][6] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • -NH-CH2-O-CH2cooh (Aminomethoxy self-immolative group and carboxylic acid): Following the cleavage of the GGFG peptide, this self-immolative moiety decomposes to release the free drug.[7] The terminal carboxylic acid group is the attachment point for the cytotoxic payload.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound and related drug-linker conjugates. It is important to note that specific values can vary based on the conjugated payload and antibody. The data presented here is illustrative for ADCs utilizing a similar GGFG-based linker, such as Trastuzumab Deruxtecan (B607063).

PropertyValue / DescriptionSource
CAS Number 2914227-54-4[1]
Linker Type Protease-cleavable[][6]
Cleavage Enzyme Cathepsin B and L[5][6]
Plasma Stability High; minimal payload release in plasma over extended periods (e.g., 1-2% release over 21 days for DS8201a).[7]
Solubility The PEG4 moiety significantly enhances aqueous solubility.[2][3]
Drug-to-Antibody Ratio (DAR) Typically, a high DAR (e.g., 8) can be achieved with this type of linker.[7]

Experimental Protocols

The following sections outline representative experimental protocols for the synthesis of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody. These are generalized procedures and may require optimization for specific antibodies and payloads.

Synthesis of a Maleimide-Activated GGFG Drug-Linker

For conjugation to antibodies, the this compound linker is typically first conjugated to the payload and then activated with a functional group that can react with the antibody. A common strategy is to create a maleimide-activated drug-linker that can react with thiol groups on the antibody.

Step 1: Payload Conjugation:

  • The carboxylic acid group of this compound is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMF or DMSO.

  • The activated linker is then reacted with an amine-containing cytotoxic payload (e.g., a derivative of a topoisomerase I inhibitor). The reaction is typically carried out at room temperature for several hours or overnight at 4°C.

  • The resulting payload-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Maleimide Activation:

  • The terminal amino group (NH2) of the purified payload-linker conjugate is reacted with a maleimide-containing NHS ester, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.5).

  • The reaction mixture is incubated at room temperature for 1-2 hours.

  • The final maleimide-activated drug-linker is purified by RP-HPLC and lyophilized for storage.

Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via thiol-maleimide chemistry.

Step 1: Antibody Reduction:

  • The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS with EDTA).

  • The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The molar ratio of TCEP to antibody and the reaction time are optimized to achieve the desired number of free thiols per antibody.

  • The excess reducing agent is removed by size-exclusion chromatography (SEC).

Step 2: Conjugation Reaction:

  • The maleimide-activated drug-linker, dissolved in a water-miscible organic solvent like DMSO, is added to the reduced antibody solution. A molar excess of the drug-linker is used to ensure efficient conjugation.

  • The reaction is allowed to proceed at room temperature or 4°C for a specified period, typically 1-4 hours. The reaction is monitored to determine the extent of conjugation.

  • The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

Step 3: Purification and Characterization of the ADC:

  • The resulting ADC is purified from unconjugated drug-linker and other small molecules using SEC.

  • The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), protein concentration, and the presence of aggregates. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation and Purification linker NH2-Peg4-ggfg- NH-CH2-O-CH2cooh activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker Activation (DCC/NHS) payload Cytotoxic Payload (e.g., DXd) drug_linker Drug-Linker Conjugate payload->drug_linker activated_linker->drug_linker Payload Conjugation maleimide_linker Maleimide-Activated Drug-Linker drug_linker->maleimide_linker Maleimide Activation (SMCC) conjugation Thiol-Maleimide Conjugation maleimide_linker->conjugation antibody Monoclonal Antibody (mAb) reduced_ab Reduced mAb (with -SH groups) antibody->reduced_ab Reduction (TCEP) reduced_ab->conjugation quenching Quenching (N-acetylcysteine) conjugation->quenching purification Purification (SEC/HIC) quenching->purification adc Antibody-Drug Conjugate (ADC) purification->adc

Figure 1: General workflow for the synthesis of an ADC.
Signaling Pathway: Mechanism of Action of a Topoisomerase I Inhibitor Payload

A common class of payloads used with GGFG-based linkers are topoisomerase I inhibitors, such as deruxtecan (DXd).[][8][9] The following diagram illustrates the mechanism of action of these payloads.

TopoI_Inhibitor_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_nucleus Nucleus adc_internalized Internalized ADC cleavage Cathepsin Cleavage of GGFG Linker adc_internalized->cleavage payload_release Payload Release (e.g., DXd) cleavage->payload_release dna_topoi_complex DNA-Topo I Cleavage Complex payload_release->dna_topoi_complex Inhibition of Re-ligation dna DNA topoi Topoisomerase I (Topo I) dna->topoi Relieves Supercoiling topoi->dna_topoi_complex Forms dna_topoi_complex->dna Re-ligation (Blocked by Payload) dna_damage DNA Strand Breaks dna_topoi_complex->dna_damage apoptosis Apoptosis dna_damage->apoptosis adc_outside ADC in Circulation adc_outside->adc_internalized Receptor-mediated Endocytosis

Figure 2: Mechanism of action of a topoisomerase I inhibitor payload.

Conclusion

The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its well-defined structure, incorporating a hydrophilic spacer and a protease-cleavable peptide sequence, allows for the development of ADCs with improved pharmacokinetic properties and a favorable safety profile. The detailed understanding of its synthesis, conjugation, and the mechanism of action of its associated payloads is crucial for the successful development of novel and effective cancer therapies. This guide provides a foundational understanding for researchers and professionals working in this exciting area of drug development.

References

An In-depth Technical Guide to the Discovery and Development of GGFG-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of ADC design is the linker that connects the antibody to the payload. This guide focuses on the discovery and development of ADCs based on the GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker, a cleavable linker system that has demonstrated significant clinical success.

The GGFG linker is designed for selective cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism ensures that the cytotoxic payload is preferentially unleashed within cancer cells, minimizing systemic toxicity.[1][2] One of the most prominent examples of a GGFG-based ADC is Trastuzumab deruxtecan (B607063) (T-DXd), which has shown remarkable efficacy in treating HER2-expressing solid tumors.[3][4][5][6][7][8][9][10]

This technical guide provides a comprehensive overview of GGFG-based ADCs, including their mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

The efficacy of GGFG-based ADCs relies on a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome.

Signaling Pathway for GGFG-based ADC Action

GGFG_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm & Nucleus cluster_bystander Bystander Effect ADC GGFG-based ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Internalization Lysosomal_Enzymes Cathepsins (e.g., Cathepsin L) ADC_Antigen_Complex->Lysosomal_Enzymes Trafficking Payload_Release Payload (e.g., DXd) Released Lysosomal_Enzymes->Payload_Release GGFG Cleavage Payload_Target Topoisomerase I (in Nucleus) Payload_Release->Payload_Target Inhibition Neighboring_Cell Neighboring Tumor Cell Payload_Release->Neighboring_Cell Diffusion DNA_Damage DNA Double-Strand Breaks Payload_Target->DNA_Damage Induces DDR DNA Damage Response (ATM, Chk2, γH2AX) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: Mechanism of action of a GGFG-based ADC, from binding to apoptosis and the bystander effect.

Once inside the lysosome, the GGFG linker is cleaved by proteases like cathepsins, releasing the cytotoxic payload.[11] For ADCs like T-DXd, the payload is deruxtecan (DXd), a potent topoisomerase I inhibitor.[12] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to the accumulation of DNA double-strand breaks.[5][13][14] This extensive DNA damage activates the DNA Damage Response (DDR) pathway, marked by the phosphorylation of proteins such as ATM, Chk2, and H2AX (forming γH2AX), which ultimately triggers apoptosis.[13][15]

A key feature of some GGFG-based ADCs is the "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their antigen expression levels.[1][16][17][18][19] This is particularly advantageous in treating heterogeneous tumors.[16]

Quantitative Data

The efficacy of GGFG-based ADCs has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for Trastuzumab deruxtecan (T-DXd).

Table 1: Drug-to-Antibody Ratio (DAR) of Trastuzumab Deruxtecan
ParameterValueReference
Average DAR~8[20]
Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab Deruxtecan in Various Cancer Cell Lines
Cell LineCancer TypeHER2 ExpressionIC50 (µg/mL)Reference
NCI-N87Gastric CancerHigh (3+)Not explicitly stated, but high sensitivity[7][21]
FaDuHead and Neck CancerLow9.856[22]
UMSCC-47Head and Neck CancerLowNot explicitly stated, but sensitive[22]
Various Gastric Cancer Cell LinesGastric CancerOverexpression & Non-expressionSensitive[6]
HER2-low Breast Cancer Cell LinesBreast CancerLowNot explicitly stated, but sensitive[8]
Table 3: In Vivo Efficacy of Trastuzumab Deruxtecan in Xenograft Models
Xenograft ModelCancer TypeHER2 ExpressionTreatment DoseTumor Growth Inhibition (TGI)Reference
NCI-N87Gastric CancerHigh10 mg/kg-6.1% (Tumor Regression)[23]
JIMT-1Breast CancerMedium10 mg/kg-35.7% (Tumor Regression)[23]
Capan-1Pancreatic CancerLow10 mg/kg-42.35% (Tumor Regression)[23]
USC-ARK2Uterine Serous CarcinomaHighNot specifiedSignificant tumor suppression[3]
Osteosarcoma PDXOsteosarcomaNot detectableNot specified22% objective response rate[24]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of GGFG-based ADCs.

Synthesis of Maleimide-GGFG Linker and Conjugation to Payload

The synthesis of a GGFG-based ADC involves a multi-step process, beginning with the synthesis of the linker-payload conjugate, followed by conjugation to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation Start Starting Materials (e.g., Fmoc-GGFG-OH, Payload) Step1 Couple GGFG to Payload Start->Step1 Step2 Introduce Maleimide (B117702) Group Step1->Step2 Linker_Payload Maleimide-GGFG-Payload Step2->Linker_Payload Conjugation React with Maleimide-GGFG-Payload Linker_Payload->Conjugation Antibody Monoclonal Antibody Reduction Reduce Interchain Disulfide Bonds (TCEP/DTT) Antibody->Reduction Reduction->Conjugation Purification Purify ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification Final_ADC GGFG-based ADC Purification->Final_ADC

Caption: General workflow for the synthesis and conjugation of a GGFG-based ADC.

Protocol:

  • Synthesis of Maleimide-GGFG-Payload:

    • The GGFG tetrapeptide is typically synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

    • The cytotoxic payload, containing a reactive group, is then chemically coupled to the C-terminus of the GGFG peptide.

    • A maleimide group is introduced to the N-terminus of the peptide, often via a spacer, to create the final maleimide-GGFG-payload construct.[22][25]

    • Purification of the linker-payload is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Antibody Reduction:

    • The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups for conjugation.

    • This is commonly achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[12]

    • The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Conjugation:

    • The maleimide-GGFG-payload is added to the reduced antibody solution.

    • The maleimide group reacts with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond.[26]

  • Purification:

    • The resulting ADC is purified to remove unconjugated payload, antibody, and other reaction byproducts.

    • Size exclusion chromatography (SEC) is a common method for ADC purification.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that influences its efficacy and safety. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the DAR.[2][12][13][23][27][28][29][30][31][32]

Protocol:

  • Sample Preparation:

    • The ADC sample is typically reduced to separate the light and heavy chains. This can be achieved by incubation with DTT or TCEP.

    • For complex biological matrices like serum, the ADC may first be purified using affinity chromatography (e.g., Protein A).[13][29][30][31]

  • LC-MS Analysis:

    • The reduced ADC sample is injected onto a reverse-phase liquid chromatography (RP-LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • LC Parameters (Example):

      • Column: C4 or C8 reverse-phase column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from low to high organic phase to elute the antibody chains.

      • Flow Rate: ~0.3-0.5 mL/min

      • Column Temperature: 60-80°C

    • MS Parameters (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Mass Range: m/z 500-4000

      • Data Acquisition: Profile mode

  • Data Analysis:

    • The raw mass spectra are deconvoluted to obtain the intact masses of the light and heavy chains with different numbers of conjugated drugs.

    • The relative abundance of each species is determined from the peak areas in the deconvoluted mass spectrum.

    • The average DAR is calculated based on the weighted average of the different drug-loaded species.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro potency of an ADC is typically evaluated by measuring its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[18][29][30][33][34][35][36]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the GGFG-based ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Efficacy Study in Xenograft Mouse Models

The anti-tumor activity of GGFG-based ADCs is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.[20][37][38]

Protocol:

  • Xenograft Model Establishment:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, GGFG-based ADC at various doses).

    • Administer the treatments intravenously (IV) according to a predetermined schedule (e.g., once a week for three weeks).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² × Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control group at the end of the study.

    • Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

GGFG-based ADCs have emerged as a highly effective class of targeted cancer therapeutics. The design of the GGFG linker allows for stable circulation in the bloodstream and efficient, targeted release of the cytotoxic payload within cancer cells. The remarkable clinical success of Trastuzumab deruxtecan has validated this approach and spurred further research and development in this area. This technical guide provides a foundational understanding of the key aspects of GGFG-based ADCs, from their mechanism of action to the experimental methodologies used in their evaluation. As our understanding of the intricate interplay between ADC components and tumor biology continues to grow, we can anticipate the development of even more sophisticated and effective GGFG-based ADCs for the treatment of a wide range of cancers.

References

Methodological & Application

Synthesis of a Novel PEGylated Peptide Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of NH2-Peg4-ggfg-NH-CH2-O-CH2cooh, a custom-designed linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). The synthesis employs solid-phase peptide synthesis (SPPS) for the construction of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, followed by the sequential addition of a polyethylene (B3416737) glycol (PEG) linker and a functionalized aminooxy moiety. This protocol offers a comprehensive guide for researchers engaged in the chemical modification of biomolecules for targeted therapeutic applications.

Introduction

The strategic design of linkers is a critical aspect of developing effective and stable antibody-drug conjugates. The target molecule, this compound, incorporates several key features: a tetra-PEG linker (Peg4) to enhance solubility and provide spatial separation, a cathepsin-cleavable GGFG peptide sequence for controlled drug release in the tumor microenvironment, and a terminal carboxylic acid for subsequent conjugation to a payload. This application note details a robust and reproducible synthetic protocol for this linker, from the solid-phase synthesis of the peptide backbone to the final purification of the target molecule.

Data Presentation

StepDescriptionStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)
1Loading of first amino acid (Fmoc-Gly-OH) onto Rink Amide resinRink Amide ResinFmoc-Gly-OH, DIC, HOBt95-99N/A
2Solid-Phase Peptide Synthesis of GGFGFmoc-Gly-ResinFmoc-Phe-OH, Fmoc-Gly-OH, Piperidine (B6355638), DIC, HOBt>95 (per step)N/A
3Coupling of PEG4 LinkerH2N-GGFG-ResinFmoc-NH-PEG4-COOH, HATU, DIPEA90-95N/A
4Coupling of Aminooxy MoietyH2N-PEG4-GGFG-ResinBoc-aminooxyacetic acid, HATU, DIPEA85-90N/A
5Cleavage and DeprotectionBoc-Aoa-PEG4-GGFG-ResinTFA, TIS, Water70-8080-90 (crude)
6PurificationCrude ProductAcetonitrile (B52724), Water, TFA50-60 (of crude)>95 (by HPLC)

Experimental Protocols

Materials
  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • Fmoc-NH-PEG4-COOH (Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid)[1]

  • Boc-aminooxyacetic acid[][3][]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Diethyl ether

Protocol 1: Solid-Phase Synthesis of H2N-GGFG-Resin
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.[5]

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling for another hour.[7]

    • Wash the resin with DMF, DCM, and then DMF.

  • Peptide Chain Elongation (Phe, Gly, Gly):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

    • Amino Acid Coupling: Repeat the coupling procedure described in step 3 for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH. Use HATU (3 eq.) and DIPEA (6 eq.) as the activation reagents for subsequent couplings.

    • After each coupling and deprotection step, wash the resin thoroughly.

Protocol 2: Conjugation of PEG Linker and Aminooxy Moiety
  • Final N-terminal Fmoc Deprotection: After the final glycine (B1666218) coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes and wash the resin.

  • Coupling of Fmoc-NH-PEG4-COOH:

    • Dissolve Fmoc-NH-PEG4-COOH (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin and shake for 4 hours at room temperature.

    • Wash the resin with DMF, DCM, and then DMF.

  • Fmoc Deprotection of PEG Linker: Treat the resin with 20% piperidine in DMF for 20 minutes and wash thoroughly.

  • Coupling of Boc-aminooxyacetic acid:

    • Dissolve Boc-aminooxyacetic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin and shake overnight at room temperature.

    • Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[8]

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

  • Precipitation and Isolation:

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of DMF/water.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[][11]

    • Use a linear gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions containing the pure product and lyophilize to obtain the final product as a white powder.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Fmoc_Gly_Resin Fmoc-Gly-Resin Resin->Fmoc_Gly_Resin 1. Fmoc-Gly-OH Coupling H2N_GGFG_Resin H2N-GGFG-Resin Fmoc_Gly_Resin->H2N_GGFG_Resin 2. SPPS (F, G, G) & Deprotection Fmoc_PEG_GGFG_Resin Fmoc-PEG4-GGFG-Resin H2N_GGFG_Resin->Fmoc_PEG_GGFG_Resin 3. Fmoc-NH-PEG4-COOH Coupling H2N_PEG_GGFG_Resin H2N-PEG4-GGFG-Resin Fmoc_PEG_GGFG_Resin->H2N_PEG_GGFG_Resin 4. Fmoc Deprotection Boc_Aoa_PEG_GGFG_Resin Boc-Aoa-PEG4-GGFG-Resin H2N_PEG_GGFG_Resin->Boc_Aoa_PEG_GGFG_Resin 5. Boc-aminooxyacetic acid Coupling Crude_Product Crude Product Boc_Aoa_PEG_GGFG_Resin->Crude_Product 6. Cleavage & Deprotection (TFA) Pure_Product This compound Crude_Product->Pure_Product 7. RP-HPLC Purification SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Fmoc-AA(n+1)-OH Coupling (HATU/DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 End Fmoc-AA(n+1)-Resin Washing2->End

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using a Cleavable NH2-PEG4-GGFG-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of NH2-PEG4-GGFG-NH-CH2-O-CH2COOH , a protease-cleavable linker, in the synthesis of ADCs. This linker features three key components:

  • A Cathepsin B-cleavable peptide (GGFG): The tetrapeptide sequence Gly-Gly-Phe-Gly is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This ensures targeted drug release within the cancer cell, minimizing systemic toxicity.

  • A PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and improves the pharmacokinetic properties of the resulting ADC.

  • Terminal Functional Groups: An N-terminal amine (NH2) serves as the attachment point for the cytotoxic payload, while a C-terminal carboxylic acid (COOH) allows for conjugation to the antibody, typically through lysine (B10760008) residues.

These notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel ADCs.

Principle of Action

The ADC constructed with this linker operates through a multi-step process initiated by binding to a target antigen on the surface of a cancer cell.

ADC_Mechanism_of_Action Figure 1: ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Linker is Stable) AntigenBinding 2. ADC Binds to Target Antigen ADC->AntigenBinding High Specificity Membrane Internalization 3. Receptor-Mediated Endocytosis AntigenBinding->Internalization Endosome 4. Trafficking via Early Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome (Low pH, High Protease) Endosome->Lysosome Maturation Cleavage 6. Cathepsin B Cleaves GGFG Peptide Lysosome->Cleavage Enzymatic Action Release 7. Self-Immolation & Payload Release Cleavage->Release Payload 8. Free Payload (e.g., MMAE) Release->Payload Target 9. Binds to Tubulin Payload->Target Cytosolic Action Apoptosis 10. G2/M Arrest & Cell Death (Apoptosis) Target->Apoptosis

Caption: ADC binds to a target cell, is internalized, and trafficked to the lysosome.

Once internalized via receptor-mediated endocytosis, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the degradation of the ADC. The GGFG peptide sequence is a specific substrate for Cathepsin B, which cleaves the linker. This cleavage initiates a self-immolation reaction of the spacer unit, liberating the active cytotoxic payload into the cytoplasm. The released drug can then engage its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.

Experimental Protocols

The synthesis of an ADC using the NH2-PEG4-GGFG-linker is a two-stage process:

  • Payload-Linker Synthesis: The cytotoxic payload is first attached to the N-terminal amine of the linker.

  • ADC Conjugation: The resulting payload-linker construct is then conjugated to the monoclonal antibody.

This protocol assumes the use of a payload containing a carboxylic acid group (activated to an NHS ester) and conjugation to lysine residues on the antibody.

Stage 1: Payload-Linker Synthesis

This procedure describes the coupling of a payload activated as an N-Hydroxysuccinimide (NHS) ester to the amine group of the linker.

Materials:

  • This compound Linker

  • Payload-NHS Ester (e.g., MMAE-NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase HPLC (RP-HPLC) system for purification

  • Mass Spectrometer (e.g., ESI-MS) for verification

Protocol:

  • Dissolve the NH2-PEG4-GGFG-linker (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution to act as a non-nucleophilic base.

  • In a separate vial, dissolve the Payload-NHS Ester (1.0 equivalent) in anhydrous DMF.

  • Slowly add the payload solution to the linker solution under constant stirring at room temperature.

  • Protect the reaction from light and moisture (e.g., using aluminum foil and a nitrogen atmosphere).

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction progress using LC-MS to confirm the formation of the desired payload-linker conjugate.

  • Once the reaction is complete, purify the product by preparative RP-HPLC.

  • Lyophilize the collected fractions to obtain the purified Payload-Linker-COOH construct.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry.

Stage 2: Antibody-Linker Conjugation (Lysine Conjugation)

This protocol uses EDC/Sulfo-NHS chemistry to couple the carboxylic acid of the payload-linker construct to the primary amines of lysine residues on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-Linker-COOH construct from Stage 1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Buffer (e.g., Histidine, pH 6.0)

  • Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for analysis

Protocol:

  • Antibody Preparation: Exchange the mAb into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Linker-Payload Activation:

    • Dissolve the Payload-Linker-COOH construct (e.g., 8 equivalents relative to mAb) in anhydrous DMSO.

    • Dissolve EDC (8 equivalents) and Sulfo-NHS (10 equivalents) in anhydrous DMSO.

    • Combine the solutions to pre-activate the linker for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Slowly add the activated payload-linker solution to the mAb solution with gentle stirring. The final concentration of DMSO should be kept low (<10% v/v) to prevent antibody denaturation.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a quenching reagent like L-lysine or Tris buffer to consume any remaining active ester.

  • Purification:

    • Remove unreacted payload-linker and other small molecules by purifying the ADC. This is typically achieved using TFF or SEC with a suitable buffer (e.g., Histidine-HCl, Sucrose, pH 6.0).

    • Concentrate the purified ADC to the desired final concentration.

  • Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter for long-term storage.

ADC Synthesis and Characterization Workflow

ADC_Workflow Figure 2: ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis Stage cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: ADC Conjugation cluster_characterization Characterization Stage start Start Materials (Antibody, Linker, Payload) p_linker_synth Couple Payload-NHS to Linker-NH2 start->p_linker_synth p_linker_purify RP-HPLC Purification p_linker_synth->p_linker_purify p_linker_verify Mass Spec Verification p_linker_purify->p_linker_verify adc_conjugate Couple Payload-Linker-COOH to Antibody Lysines (EDC/NHS) p_linker_verify->adc_conjugate adc_purify TFF or SEC Purification adc_conjugate->adc_purify final_adc Purified ADC adc_purify->final_adc dar_analysis DAR Calculation (HIC or RP-HPLC) final_adc->dar_analysis aggregation_analysis Aggregation Analysis (SEC) final_adc->aggregation_analysis identity_analysis Identity Confirmation (Intact Mass Spec) final_adc->identity_analysis final_product Final Characterized ADC dar_analysis->final_product aggregation_analysis->final_product identity_analysis->final_product

Caption: A two-stage synthesis followed by comprehensive analytical characterization.

Characterization and Data Analysis

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of lysine-conjugated ADCs. The addition of the hydrophobic payload-linker increases the overall hydrophobicity of the antibody, allowing HIC to separate species with different numbers of conjugated drugs.

  • Principle: Unconjugated antibody (DAR=0) is the most hydrophilic and elutes first. As the number of conjugated drugs increases, the ADC becomes more hydrophobic and elutes later.

  • Method: A salt gradient (e.g., decreasing ammonium (B1175870) sulfate) is used to elute the ADC species from a hydrophobic column (e.g., Butyl-NPR).

  • Calculation: The average DAR is calculated from the HIC chromatogram by the weighted average of the peak areas corresponding to each drug-loaded species. DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic radius. It is a critical method for quantifying the amount of high molecular weight species (aggregates) and fragments in the final ADC product.

  • Principle: The ADC is passed through a column with porous beads. Larger molecules (aggregates) are excluded from the pores and elute first, while smaller molecules (fragments) elute last. The main peak represents the monomeric ADC.

  • Acceptance Criteria: A typical acceptance criterion for ADC preparations is >95% monomeric species.

Identity Confirmation by Mass Spectrometry (MS)

Intact mass analysis is used to confirm the successful conjugation and determine the distribution of drug-loaded species.

  • Principle: The mass of the intact ADC is measured. Each conjugated drug-linker adds a specific mass to the antibody. The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody with a different number of drugs attached.

  • Method: The ADC sample is typically deglycosylated before analysis to simplify the spectrum. The analysis is performed using ESI-QTOF MS.

Representative Data

The following tables summarize typical data obtained during the characterization of a lysine-conjugated ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical Method Parameter Typical Result
HIC-HPLC Average DAR 3.5 - 4.5
% Unconjugated mAb (DAR=0) < 10%
Intact Mass Spec Average DAR 3.5 - 4.5

| | Major Species Observed | DAR=2, 3, 4, 5 |

Table 2: Purity and Stability Analysis

Analytical Method Parameter Typical Result / Acceptance Criteria
SEC-HPLC % Monomer > 95%
% Aggregates < 5%
RP-HPLC % Free Payload < 0.5%

| In Vitro Stability | % Payload Loss in Plasma (7 days) | < 10% |

Table 3: In Vitro Cytotoxicity Data

Cell Line Target Antigen Expression ADC IC50 (nM) Unconjugated Payload IC50 (nM)
Cancer Cell Line A High (+++) 0.1 - 1.0 0.01
Cancer Cell Line B Low (+) 50 - 100 0.01

| Normal Cell Line | Negative (-) | > 1000 | 0.02 |

Conclusion

The this compound linker is a versatile and effective tool for the development of protease-cleavable ADCs. Its design allows for stable circulation in the bloodstream and specific, enzymatic release of the cytotoxic payload within target tumor cells. The protocols and analytical methods described herein provide a robust framework for the synthesis, purification, and characterization of ADCs using this linker technology, enabling the development of potent and highly targeted cancer therapeutics.

Application Notes and Protocols for Antibody Conjugation with NH2-Peg4-GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody (mAb) to the potent payload, is a critical determinant of the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of a specific cleavable linker, NH2-Peg4-GGFG , in the development of ADCs.

The NH2-Peg4-GGFG linker is a hydrophilic, enzyme-cleavable linker system. It comprises a tetraethylene glycol (Peg4) spacer and a tetrapeptide sequence (Gly-Gly-Phe-Gly). The Peg4 moiety enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and favorably impact its pharmacokinetic properties. The GGFG peptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.[4][5] A well-known example of a clinically successful ADC utilizing a GGFG linker is Trastuzumab deruxtecan (B607063) (Enhertu®/DS-8201a).[4][6][7]

These notes provide a comprehensive guide to the conjugation of this linker to an antibody, and the subsequent characterization and evaluation of the resulting ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using a GGFG-based linker, exemplified by Trastuzumab deruxtecan. These values can serve as a benchmark for researchers developing novel ADCs with the NH2-Peg4-GGFG linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity

ParameterValueMethod of AnalysisReference
Average DAR~7.94Native Intact Mass Spectrometry[8]
Purity (Monomer %)>95%Size Exclusion Chromatography (SEC)[9]
Species with 8 drugsMain PeakNative Intact Mass Spectrometry[8]
Species with 6 drugs~5%Native Intact Mass Spectrometry[8]

Table 2: Representative In Vitro and In Vivo Stability

AssayConditionsResultsReference
Plasma StabilityIncubation in rat plasma at 37°C for 7 daysNo significant payload loss observed[2]
In Vivo StabilityPreclinical modelsStable in circulation[10]
Accelerated StabilityThermal StressAggregation dependent on DAR and antibody properties[9][11]

Table 3: Representative In Vitro Cytotoxicity

Cell LineTarget AntigenIC50 (nM)Reference
KPL-4 (HER2-positive)HER21.3[4]
NCI-N87 (HER2-positive)HER22.5[4]
MDA-MB-231 (HER2-low)HER215.1[4]

Experimental Protocols

Protocol 1: Antibody Conjugation with NH2-Peg4-GGFG-Payload

This protocol describes a general method for conjugating a drug-linker construct, where the NH2-Peg4-GGFG linker is pre-attached to a cytotoxic payload, to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NH2-Peg4-GGFG-Payload construct with an amine-reactive group (e.g., NHS ester)

  • Conjugation Buffer: Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

  • Quenching Solution: Tris-HCl (1 M, pH 8.0) or glycine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the chosen conjugation buffer using a desalting column to a final concentration of 5-10 mg/mL.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Drug-Linker Activation (if necessary):

    • If the NH2-Peg4-GGFG-Payload does not already contain an amine-reactive group, it needs to be activated. For a payload with a carboxylic acid, this can be achieved by creating an NHS ester using EDC and NHS chemistry. This step should be performed immediately prior to conjugation.

  • Conjugation Reaction:

    • Add the activated NH2-Peg4-GGFG-Payload to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the linker-payload and the antibody.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to stop the conjugation reaction by consuming any unreacted linker-payload.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.

    • The choice of purification method will depend on the scale of the reaction.

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration and DAR of the final ADC product (see Protocol 2).

    • Assess the purity and aggregation state of the ADC (see Protocol 3).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. By UV-Vis Spectroscopy (Average DAR)

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.

  • The average DAR is the molar ratio of the payload to the antibody.

B. By Hydrophobic Interaction Chromatography (HIC-HPLC) (DAR Distribution)

  • Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) or sodium chloride concentration).

  • The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.

  • The relative peak areas of the different species can be used to calculate the average DAR and the distribution of drug loading.

C. By Mass Spectrometry (MS) (Precise DAR)

  • Analyze the intact ADC under native conditions using a high-resolution mass spectrometer.

  • The mass difference between the unconjugated antibody and the different ADC species will correspond to the mass of the attached drug-linker molecules.

  • This method provides the most accurate measurement of the DAR and can identify different drug-loaded species.

Protocol 3: Characterization of ADC Purity and Stability

A. Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Use an SEC column suitable for separating high molecular weight species.

  • Run the ADC sample under non-denaturing conditions.

  • The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates.

  • The percentage of monomer is a key indicator of the ADC's purity and stability.

B. In Vitro Plasma Stability Assay

  • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).

  • At various time points, take aliquots and analyze the ADC for payload loss.

  • Payload loss can be measured by analyzing the DAR over time using HIC-HPLC or MS.

  • The amount of free payload released into the plasma can also be quantified by LC-MS/MS.

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload.

  • Incubation: Incubate the cells for 72-96 hours at 37°C.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • XTT Assay: Add the XTT reagent and an electron-coupling agent to each well and incubate for 2-4 hours. Measure the absorbance of the soluble formazan product at 450 nm.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction (pH 7.4-8.5) mAb->Conjugation LinkerPayload NH2-Peg4-GGFG-Payload LinkerPayload->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC / TFF) Quenching->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxicity

Caption: General mechanism of action for a cleavable ADC.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Heterodimerization (e.g., with HER3) HER2->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K MAPK RAS/MEK/MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by ADCs.[12]

TROP2_Signaling_Pathway TROP2 TROP-2 Receptor CaSignal Intracellular Calcium Signal Transduction TROP2->CaSignal MAPK MAPK Signaling TROP2->MAPK CellCycle Cell Cycle Progression CaSignal->CellCycle MAPK->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: TROP-2 signaling pathways implicated in cancer.[13][14]

References

Application Notes and Protocols for Bioconjugation Using Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of proteins, peptides, and other biomolecules using amine-reactive polyethylene (B3416737) glycol (PEG) linkers. The primary focus is on N-hydroxysuccinimide (NHS) ester-activated PEGs, which are widely utilized for their efficiency in forming stable amide bonds with primary amino groups.

Introduction to Amine-Reactive PEGylation

PEGylation is a well-established and clinically proven strategy to enhance the therapeutic properties of biomolecules.[1][2] By covalently attaching PEG chains, the resulting conjugate can exhibit improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and a prolonged circulatory half-life in vivo.[3][2][4][5][6] Amine-reactive PEGylation targets the primary amines found in the lysine (B10760008) residues and the N-terminus of proteins and peptides.[7][8] Among the various amine-reactive chemistries, NHS esters are the most common due to their reactivity under mild physiological conditions.[7][9]

Core Concepts and Considerations

Successful PEGylation requires careful consideration of several factors to achieve the desired degree of modification while preserving the biological activity of the molecule. Key parameters include the molar ratio of the PEG reagent to the biomolecule, reaction pH, temperature, and incubation time.[3]

Key Considerations:

  • Reagent Stoichiometry: The molar excess of the PEG linker directly influences the extent of PEGylation.[10] A higher molar ratio generally leads to a higher degree of modification.[10]

  • Buffer Conditions: The reaction should be performed in an amine-free buffer at a pH between 7.0 and 9.0 to ensure the primary amines are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[7][10][11][12] Phosphate-buffered saline (PBS) is a common choice.[7][10][11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[4][7][10][11]

  • Reagent Handling: NHS-activated PEGs are moisture-sensitive and should be stored at -20°C with a desiccant.[7][10][11] The reagent should be equilibrated to room temperature before opening to prevent condensation.[7][10][11] It is recommended to dissolve the PEG linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to the rapid hydrolysis of the NHS ester.[7][10][11]

  • Purification: After the reaction, it is crucial to remove unreacted PEG and byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying the PEGylated conjugate.[7][10]

Quantitative Data Summary

The efficiency of PEGylation can be assessed by various analytical techniques, including HPLC, mass spectrometry, and capillary electrophoresis.[13] The following tables summarize typical reaction parameters and expected outcomes for the PEGylation of proteins.

ParameterRecommended RangeReference(s)
Molar Excess of PEG-NHS 5-fold to 50-fold over the protein[13]
Protein Concentration 1 - 10 mg/mL[7][10][13]
Reaction pH 7.0 - 9.0[7][9][10][11]
Reaction Temperature Room Temperature (20-25°C) or 4°C (on ice)[7][10][14]
Incubation Time 30 - 60 minutes at room temperature or 2 hours on ice[7][10]
Quenching Agent Tris or Glycine (50-100 mM final concentration)[7][11][12]
BiomoleculeMolar Excess of PEG-NHSTypical Degree of PEGylationReference(s)
Antibody (IgG)20-fold4-6 PEG chains per antibody molecule[7][10]
AdenovirusNot specified65-75% of free amines conjugated[4]

Experimental Protocols

Protocol 1: General PEGylation of a Protein with an NHS-Ester PEG Linker

This protocol describes a general procedure for the PEGylation of a protein using an amine-reactive NHS-ester PEG linker.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[7][10] If the protein is in a buffer containing primary amines, exchange it with the reaction buffer using dialysis or a desalting column.[7][10][11]

  • PEG Reagent Preparation: Equilibrate the vial of PEG-NHS ester to room temperature before opening.[7][10][11] Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[7][10]

  • Calculation of Reagent Volume: Determine the volume of the PEG-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7][10]

  • PEGylation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][10] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[12] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[12]

  • Purification: Remove unreacted PEG reagent and quenching buffer byproducts from the PEGylated protein using size-exclusion chromatography or dialysis.[7][10]

  • Characterization and Storage: Characterize the extent of PEGylation using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, mass spectrometry). Store the purified PEGylated protein under conditions optimal for the unmodified protein.[7][10]

Protocol 2: Modification of an Amine-Containing Small Molecule with a PEG-NHS Ester

This protocol is for the PEGylation of small molecules containing a primary amine.

Materials:

  • Amine-containing small molecule

  • PEG-NHS ester

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)

  • Base (e.g., TEA, DIPEA)

  • Reaction monitoring system (e.g., LC-MS or TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in a suitable anhydrous organic solvent.[10][11]

  • Reaction Setup: While stirring, add a base and the PEG-NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS ester to the small molecule can be used as a starting point.[10][11]

  • Incubation and Monitoring: Stir the reaction mixture for 3-24 hours.[10][11] The reaction progress can be monitored by LC-MS or TLC.[10][11]

  • Product Isolation: Isolate the final product using standard organic synthesis workup procedures or column purification.[10][11]

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PEG_NHS PEG-NHS Ester PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->PEG_Protein Protein Protein-NH2 (Lysine or N-terminus) Protein->PEG_Protein Conditions pH 7.0 - 9.0 Amine-free buffer Conditions->PEG_Protein NHS_byproduct NHS Byproduct PEG_Protein->NHS_byproduct releases

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

G start Start protein_prep 1. Protein Preparation (Buffer Exchange if needed) start->protein_prep peg_prep 2. Prepare PEG-NHS Solution (Dissolve in DMSO/DMF) protein_prep->peg_prep reaction 3. PEGylation Reaction (Add PEG to Protein) peg_prep->reaction incubation 4. Incubation (RT or 4°C) reaction->incubation quenching 5. Quenching (Add Tris or Glycine) incubation->quenching purification 6. Purification (SEC or Dialysis) quenching->purification characterization 7. Characterization (SDS-PAGE, HPLC, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for a typical bioconjugation experiment.

G cluster_unmodified Unmodified Biomolecule cluster_modified PEGylated Biomolecule unmodified Short Half-Life Potential Immunogenicity Lower Stability PEGylation PEGylation (Amine-Reactive) unmodified->PEGylation modified Prolonged Half-Life Reduced Immunogenicity Improved Stability & Solubility PEGylation->modified

Caption: Logical relationship of PEGylation benefits.

References

Application Notes and Protocols for Payload Attachment to NH2-Peg4-ggfg Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NH2-Peg4-ggfg linker is a sophisticated chemical tool integral to the development of targeted therapies, most notably antibody-drug conjugates (ADCs). It is engineered with three key components: a terminal primary amine (NH2) for payload conjugation, a hydrophilic tetraethylene glycol spacer (Peg4) to improve solubility and pharmacokinetic properties, and a protease-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly, ggfg).[1] The GGFG sequence is specifically designed for cleavage by lysosomal enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within cancer cells.[2]

These application notes provide detailed protocols for the covalent attachment of a carboxyl-containing payload to the NH2-Peg4-ggfg linker, subsequent purification, and characterization of the conjugate, along with methods to assess its stability and enzymatic cleavage.

Data Presentation: Quantitative Analysis Summary

The following table presents representative quantitative data for the conjugation of a payload to a GGFG-containing linker. These values serve as a general guideline, and optimal results will depend on the specific payload and experimental conditions.

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency
Payload Incorporation>90%RP-HPLC, LC-MS[3]
Drug-to-Linker Ratio (DLR)Approximately 1:1Mass Spectrometry[4][5]
Purification
Post-Purification Purity>95%RP-HPLC[6][7]
Post-Purification Yield40-70%Gravimetric/Spectrophotometric[8]
Stability
Plasma Half-life (t½) in Human Plasma>100 hoursLC-MS[9][10]
Enzymatic Cleavage
Cathepsin B Cleavage Rate (kcat/KM)1,000 - 10,000 M⁻¹s⁻¹Fluorometric Assay, LC-MS[11]
Payload Release at 24h (in presence of Cathepsin B)>80%HPLC, LC-MS[]

Experimental Protocols

Protocol for Payload Attachment to NH2-Peg4-ggfg Linker

This protocol details the conjugation of a payload bearing a carboxylic acid to the terminal amine of the NH2-Peg4-ggfg linker using EDC/NHS chemistry.

Materials:

  • Payload with a terminal carboxylic acid

  • NH2-Peg4-ggfg linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing payload in a minimal volume of anhydrous DMF or DMSO.

    • Dissolve the NH2-Peg4-ggfg linker in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of Payload Carboxyl Group:

    • In a clean reaction vial, combine the payload solution with a 2- to 5-fold molar excess of EDC and NHS in Activation Buffer.[13][14]

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester of the payload.

  • Conjugation Reaction:

    • Add a 1.2- to 1.5-fold molar excess of the NH2-Peg4-ggfg linker solution to the activated payload.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Quenching:

    • Terminate the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[15]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting payload-linker conjugate using RP-HPLC with a C18 column.[16][17]

    • Employ a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze by LC-MS to identify those containing the pure conjugate.

    • Pool the desired fractions and lyophilize to obtain the purified product.

Cathepsin B Cleavage Assay

This assay verifies the enzymatic cleavage of the GGFG sequence within the payload-linker conjugate.

Materials:

  • Purified Payload-NH2-Peg4-ggfg conjugate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Stop Solution: Acetonitrile containing 0.1% TFA

  • RP-HPLC System

  • Mass Spectrometer

Procedure:

  • Enzyme Activation: Activate Cathepsin B as per the manufacturer's protocol, typically by pre-incubation in the Assay Buffer containing DTT.

  • Cleavage Reaction:

    • Dissolve the payload-linker conjugate in the Assay Buffer.

    • Initiate the cleavage by adding activated Cathepsin B at an optimized enzyme-to-substrate ratio (e.g., 1:100).

    • Incubate the mixture at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and quench the reaction with an equal volume of Stop Solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to separate and quantify the released payload from the intact conjugate.

    • Confirm the identity of the cleavage product by mass spectrometry.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the payload-linker conjugate in a biological matrix.

Materials:

  • Purified Payload-NH2-Peg4-ggfg conjugate

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Acetonitrile with 0.1% formic acid

  • LC-MS System

Procedure:

  • Incubation:

    • Incubate the payload-linker conjugate in human plasma at a final concentration of ~10 µM at 37°C.[9]

    • Prepare a control sample in PBS.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from both plasma and PBS incubations.

  • Sample Preparation:

    • Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • Analysis:

    • Quantify the concentration of the intact conjugate in the supernatant using LC-MS.

    • Determine the degradation rate and calculate the half-life (t½) of the conjugate in plasma.

Visualizations

Experimental Workflow Diagram

experimental_workflow payload Payload (-COOH) edc_nhs EDC / NHS Activation payload->edc_nhs linker NH2-Peg4-ggfg conjugation Conjugation linker->conjugation edc_nhs->conjugation purification RP-HPLC Purification conjugation->purification Crude Product conjugate Payload-Linker Conjugate purification->conjugate Purified Product characterization Characterization (LC-MS) conjugate->characterization stability Plasma Stability Assay conjugate->stability cleavage Cathepsin B Cleavage Assay conjugate->cleavage

Caption: Workflow for payload conjugation and characterization.

ADC Mechanism of Action via HER2 Signaling Pathway

ADC_Mechanism cluster_cell Tumor Cell HER2 HER2 Receptor endosome Endosome HER2->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release cathepsin Cathepsin B cathepsin->payload_release dna_damage DNA Damage & Apoptosis payload_release->dna_damage ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding

Caption: ADC targeting HER2 and intracellular payload release.

References

Application Note: HPLC Analysis for Characterization of NH2-Peg4-GGFG-ADC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using an NH2-Peg4-GGFG linker system. The inherent heterogeneity of the conjugation process necessitates robust analytical methods to determine critical quality attributes, primarily the drug-to-antibody ratio (DAR).[1] This note focuses on two principal High-Performance Liquid Chromatography (HPLC) methods: Hydrophobic Interaction Chromatography (HIC) for analyzing the intact ADC and Reversed-Phase HPLC (RP-HPLC) for analyzing the reduced ADC subunits. These methods are essential for ensuring the consistency, efficacy, and safety of the ADC product.[2]

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug.[3] The linker, which connects the drug to the antibody, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The NH2-Peg4-GGFG linker is a cleavable linker system. The Gly-Gly-Phe-Gly (GGFG) peptide sequence is designed to be cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cancer cell, releasing the cytotoxic payload. The hydrophilic PEG4 spacer enhances solubility and improves the pharmacokinetic profile.

The conjugation process, typically involving the reaction of a maleimide-activated linker-drug with reduced interchain cysteines on the antibody, results in a heterogeneous mixture of ADC species with varying numbers of drugs attached (e.g., 0, 2, 4, 6, or 8).[4][5] This distribution of drug-loaded species is a critical quality attribute that can impact the therapeutic window of the ADC.[1] Therefore, accurate and reproducible analytical methods are required to quantify the drug distribution and calculate the average drug-to-antibody ratio (DAR).[5]

Principle of Analysis

2.1 Hydrophobic Interaction Chromatography (HIC) HIC is the preferred method for determining the DAR and drug-load distribution for cysteine-linked ADCs under native, non-denaturing conditions.[5][6][7] The separation is based on the hydrophobicity of the ADC species.[1] Since the conjugated drug is typically hydrophobic, the retention time on the HIC column increases with the number of attached drug molecules.[4] The unconjugated antibody (DAR 0) elutes first, followed by species with increasing drug loads (DAR 2, DAR 4, etc.).[5] The analysis is performed using a high-salt mobile phase to promote interaction with the hydrophobic stationary phase, followed by a decreasing salt gradient to elute the bound species.[1]

2.2 Reversed-Phase HPLC (RP-HPLC) RP-HPLC provides an orthogonal method for DAR determination.[5][8] This technique requires the denaturation and reduction of the ADC to separate its constituent light chains (LC) and heavy chains (HC).[5] The drug-conjugated chains are more hydrophobic and thus have longer retention times than their unconjugated counterparts. By quantifying the relative peak areas of the unconjugated and conjugated chains, the average DAR can be calculated.[5] While RP-HPLC is a denaturing method, it is highly valuable for confirming DAR values and assessing the distribution of the drug between the light and heavy chains.[9]

Experimental Protocols

Method 1: Intact ADC Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the determination of the drug load distribution and average DAR of an intact NH2-Peg4-GGFG-ADC.

3.1.1 Materials and Reagents

  • ADC Sample: ~1 mg/mL in a suitable buffer (e.g., PBS, Histidine buffer)

  • Mobile Phase A (High Salt): 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (optionally with 15-20% Isopropanol to improve peak shape)[4]

  • HPLC System: A biocompatible HPLC system with a UV detector. An iron-free flow path is recommended to prevent corrosion from high-salt mobile phases.[4]

  • HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)

3.1.2 HPLC Conditions

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Flow Rate 0.8 mL/min
Column Temperature 25°C[10]
Detection UV at 280 nm
Injection Volume 10-15 µL (10-15 µg)
Mobile Phase A 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, 15% Isopropanol
Gradient 0-2 min: 0% B; 2-12 min: 0-100% B; 12-14 min: 100% B; 14-16 min: 0% B; 16-20 min: 0% B

3.1.3 Sample Preparation

  • Dilute the ADC sample to a final concentration of 1 mg/mL using an appropriate buffer.

  • Filter the sample through a 0.22 µm filter if necessary.

  • Transfer the sample to an HPLC vial.

3.1.4 Data Analysis and DAR Calculation

  • Integrate the peaks corresponding to each drug-loaded species (DAR 0, DAR 2, DAR 4, DAR 6, DAR 8).

  • Calculate the percentage of each species relative to the total integrated peak area.

  • Calculate the average DAR using the following formula: Average DAR = Σ (%Area of Species * DAR of Species) / 100

Method 2: Reduced ADC Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the determination of the average DAR by analyzing the reduced and denatured subunits of the ADC.

3.2.1 Materials and Reagents

  • ADC Sample: ~1 mg/mL

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[11]

  • HPLC System: HPLC with UV detector

  • RP-HPLC Column: Agilent AdvanceBio RP-mAb, 4.6 x 50 mm, 3.5 µm, C4 (or equivalent)

3.2.2 HPLC Conditions

ParameterCondition
Column AdvanceBio RP-mAb C4, 4.6 x 50 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 75-80°C
Detection UV at 280 nm
Injection Volume 10 µL
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 25% B; 2-12 min: 25-50% B; 12-13 min: 50-90% B; 13-15 min: 90% B; 15-16 min: 25% B; 16-20 min: 25% B

3.2.3 Sample Preparation (Reduction)

  • To 50 µg of ADC sample (e.g., 50 µL of a 1 mg/mL solution), add the reducing agent. For DTT, add to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • Immediately analyze the sample by RP-HPLC.

3.2.4 Data Analysis and DAR Calculation

  • Identify and integrate the peaks for unconjugated Light Chain (LC), conjugated Light Chain (LC-D), unconjugated Heavy Chain (HC), and conjugated Heavy Chain (HC-D). Note: With cysteine conjugation, the drug is typically on the heavy chain (Fd fragment) and light chain.

  • Calculate the average number of drugs per Light Chain (AvgDAR_LC) and Heavy Chain (AvgDAR_HC).

    • AvgDAR_LC = (Area_LC-D) / (Area_LC + Area_LC-D)

    • AvgDAR_HC = (Area_HC-D) / (Area_HC + Area_HC-D)

  • Calculate the total average DAR for the ADC (assuming an IgG1 structure with 2 LC and 2 HC): Average DAR = (2 * AvgDAR_LC) + (2 * AvgDAR_HC)

Diagrams and Workflows

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Processing Sample ADC Sample (1 mg/mL) Inject Inject onto HIC Column Sample->Inject Gradient Apply Decreasing Salt Gradient Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peaks (DAR0, DAR2, DAR4...) Detect->Integrate Calc Calculate Average DAR Integrate->Calc Result Report DAR and Distribution Calc->Result RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Processing Sample ADC Sample (1 mg/mL) Reduce Add DTT/TCEP Incubate 37°C, 30 min Sample->Reduce Inject Inject onto RP-C4 Column Reduce->Inject Gradient Apply Increasing Organic Gradient Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peaks (LC, HC, LC-D, HC-D) Detect->Integrate Calc Calculate Average DAR Integrate->Calc Result Report Average DAR Calc->Result

References

Application Notes and Protocols for Mass Spectrometry of GGFG Linker-Payload Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a cathepsin-cleavable linker used in successful ADCs such as Trastuzumab Deruxtecan (B607063) (T-DXd). Upon internalization into tumor cells, the GGFG linker is designed to be cleaved by lysosomal proteases like cathepsin L, releasing the payload to exert its cytotoxic effect.[1]

Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of ADCs, including those with GGFG linkers. It enables the determination of critical quality attributes such as the drug-to-antibody ratio (DAR), identification of conjugation sites, and quantification of the ADC, total antibody, and released payload in biological matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of GGFG linker-payload conjugates.

Signaling Pathway for GGFG Linker Cleavage and Payload Release

The following diagram illustrates the intracellular processing of a GGFG-linked ADC, leading to the release of the cytotoxic payload.

GGFG_Cleavage_Pathway ADC GGFG-Linked ADC in Circulation Binding Binding ADC->Binding Receptor Tumor Cell Surface Receptor (e.g., HER2) Internalization Internalization (Endocytosis) Receptor->Internalization Binding->Receptor Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Cathepsin Cathepsin L Cathepsin->Cleavage Payload Released Payload (e.g., Deruxtecan) Cleavage->Payload Target Intracellular Target (e.g., Topoisomerase I) Payload->Target Effect Cytotoxic Effect Target->Effect

Intracellular trafficking and payload release of a GGFG-linked ADC.

Experimental Workflows for Mass Spectrometry Analysis

A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of GGFG linker-payload conjugates. This includes analysis at the intact, subunit, and peptide levels.

MS_Workflow cluster_sample Sample: GGFG-Linked ADC cluster_intact Intact Mass Analysis cluster_subunit Subunit Analysis (Middle-Down) cluster_peptide Peptide Mapping (Bottom-Up) ADC_Sample ADC Sample Native_MS Native SEC-MS ADC_Sample->Native_MS IdeS IdeS Digestion ADC_Sample->IdeS Denaturation Denaturation, Reduction, Alkylation ADC_Sample->Denaturation DAR DAR Determination Native_MS->DAR Reduction Reduction (DTT) IdeS->Reduction RP_LCMS RP-LC-MS Reduction->RP_LCMS Conjugation_Site Conjugation Site Localization RP_LCMS->Conjugation_Site Trypsin Trypsin Digestion Denaturation->Trypsin RP_LCMSMS RP-LC-MS/MS Trypsin->RP_LCMSMS PTM_Analysis PTM Analysis & Sequence Confirmation RP_LCMSMS->PTM_Analysis

Multi-level mass spectrometry workflow for ADC characterization.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data obtained from the mass spectrometric analysis of GGFG linker-payload conjugates, using Trastuzumab Deruxtecan (T-DXd) as an example.

Table 1: Intact Mass Analysis and DAR Determination

SpeciesObserved Mass (Da)Calculated Mass (Da)DAR
Intact T-DXd~154,000~154,0008

Note: The observed mass can vary slightly based on glycosylation patterns.

Table 2: Subunit Mass Analysis of T-DXd after IdeS Digestion and Reduction

SubunitObserved Mass (Da)Calculated Mass (Da)Payload Count
Light Chain (LC)23,473.623,473.50
Fc/225,231.925,231.80
Fd' (with 4 payloads)52,954.452,954.24

Data adapted from a study on T-DXd characterization.[2]

Table 3: Peptide Mapping - Representative Conjugated Peptide Fragmentation

Payload: Deruxtecan (DXd); Linker: GGFG

Precursor Ion (m/z)ChargeFragment IonObserved m/z
[M+2H]2+2+y1-ion (payload)Specific m/z
[M+2H]2+2+b2-ion (Gly-Gly)Specific m/z
[M+2H]2+2+b3-ion (Gly-Gly-Phe)Specific m/z
[M+2H]2+2+b4-ion (GGFG)Specific m/z

Note: Specific m/z values are dependent on the exact conjugated peptide and charge state. This table illustrates the expected fragmentation pattern.

Table 4: Quantitative Bioanalysis of Released Payload (Deruxtecan) in Plasma

ParameterValue
LLOQ in Plasma0.005 ng/mL
Linearity Range0.005 - 125 µg/mL
Precision (%CV) at LLOQ<20%
Accuracy at LLOQ80-120%

Data is representative and based on a validated LC-MS/MS method for deruxtecan quantification.

Experimental Protocols

Protocol 1: Native Intact Mass Analysis for DAR Determination

Objective: To determine the average DAR and drug distribution of the intact ADC under non-denaturing conditions.

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.5 mg/mL in a non-denaturing buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.9).

  • Liquid Chromatography (LC):

    • Column: Size-Exclusion Chromatography (SEC) column (e.g., MAbPac SEC-1).

    • Mobile Phase: 50 mM Ammonium Acetate, pH 6.9.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 25 °C.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap Exploris 240).

    • Ionization Mode: ESI Positive.

    • Scan Range (m/z): 1000 - 12,000.

    • Resolution: 35,000.

    • In-source CID: Optimized for desolvation (e.g., 90-100 eV).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

Protocol 2: Subunit Analysis (Middle-Down) for Conjugation Site Localization

Objective: To confirm the payload is conjugated to the correct antibody subunits (e.g., Fab region).

Methodology:

  • Sample Preparation:

    • IdeS Digestion: Incubate the ADC (1 mg/mL) with IdeS enzyme (1 U/µg) for 30 minutes at 37 °C to cleave the antibody below the hinge region.[2][3]

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37 °C to reduce the inter-chain disulfide bonds.[3]

  • Liquid Chromatography (LC):

    • Column: Reversed-Phase (RP) column (e.g., MAbPac RP).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient: A suitable gradient to separate the light chain, Fc/2, and Fd' subunits.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 80 °C.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer.

    • Ionization Mode: ESI Positive.

    • Scan Range (m/z): 300 - 4000.

    • Resolution: 70,000.

  • Data Analysis:

    • Deconvolute the spectra for each chromatographic peak to determine the mass of the light chain, Fc/2, and Fd' subunits.

    • Compare the observed masses with the calculated masses to confirm the number of payloads on each subunit.

Protocol 3: Peptide Mapping for PTM Analysis and Sequence Confirmation

Objective: To obtain detailed primary structure information, including sequence confirmation and identification of post-translational modifications (PTMs).

Methodology:

  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: Dilute the ADC to 1 mg/mL in a denaturing buffer. Reduce with DTT and alkylate with iodoacetamide.[3]

    • Digestion: Perform buffer exchange and digest with trypsin overnight at 37 °C.[3]

  • Liquid Chromatography (LC):

    • Column: Reversed-Phase C18 column (e.g., Acclaim VANQUISH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 60-120 minutes) to resolve the complex peptide mixture.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60 °C.

  • Mass Spectrometry (MS/MS):

    • Instrument: High-resolution tandem mass spectrometer (e.g., Orbitrap Exploris 240).

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan Range (m/z): 300 - 1800.

    • MS1 Resolution: 70,000.

    • MS2 Fragmentation: Higher-energy Collisional Dissociation (HCD).

    • MS2 Resolution: 17,500.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify peptides and PTMs from the MS/MS data.

    • Manually verify the fragmentation spectra of conjugated peptides.

Protocol 4: Quantification of Released Payload in Plasma

Objective: To quantify the concentration of the free, unconjugated payload in a biological matrix like plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add an internal standard.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: Reversed-Phase C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient to elute the small molecule payload.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole or high-resolution mass spectrometer.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Ionization Mode: ESI Positive.

    • Transitions: Monitor specific precursor-to-product ion transitions for the payload and internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the payload concentration in the unknown samples by interpolating from the calibration curve.

Conclusion

Mass spectrometry is a powerful and versatile technology for the in-depth characterization and quantification of GGFG linker-payload conjugates. The application of a multi-level analytical approach, from intact mass analysis to peptide mapping and quantitative bioanalysis, provides crucial information for the development, manufacturing, and preclinical/clinical assessment of these complex biotherapeutics. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals working with GGFG-linked ADCs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH2-Peg4-GGFG Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of NH2-Peg4-GGFG linkers, a common component in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the NH2-Peg4-GGFG conjugation reaction?

A1: The terminal primary amine (-NH2) on the PEG linker is a nucleophile that reacts with an electrophilic functional group on another molecule. Most commonly, this involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[1][2][3][4] The efficiency of this reaction is highly dependent on the pH of the reaction environment.

Q2: What is the optimal pH for conjugating the NH2-Peg4-GGFG linker to an NHS-activated molecule?

A2: The optimal pH for the reaction between a primary amine and an NHS ester is in the range of 7.2 to 9.0.[2][5] Many protocols recommend a more specific pH of 8.3-8.5 to achieve the highest efficiency.[1][3][6]

Q3: Why is maintaining the correct pH so critical for this reaction?

A3: The pH is critical because it governs a competing balance between two reactions:

  • Amine Reactivity (Aminolysis): The primary amine on your PEG linker needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive.[1][6][7] As the pH increases above neutral, more of the amine is deprotonated, increasing the reaction rate.

  • NHS Ester Stability (Hydrolysis): The NHS ester is susceptible to hydrolysis, where it reacts with water and is inactivated. This competing reaction becomes significantly faster as the pH increases, especially above pH 8.5.[2][7][][9] The optimal pH of 8.3-8.5 is a compromise that maximizes the rate of the desired amine reaction while minimizing the rate of the competing hydrolysis.[1][3]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is crucial to use a non-amine-containing buffer. Buffers with primary amines, such as Tris (Tris-HCl), will compete with your NH2-Peg4-GGFG linker for reaction with the NHS ester, significantly reducing your conjugation yield.[2][10][11] Recommended buffers are:

  • Phosphate-buffered saline (PBS)

  • Borate buffer

  • Carbonate/Bicarbonate buffer[1][11]

  • HEPES buffer[2]

Q5: How can I stop (quench) the reaction once it is complete?

A5: The reaction can be stopped by adding a small molecule with a primary amine to consume any remaining unreacted NHS ester. Common quenching reagents include Tris, glycine, or ethanolamine (B43304) at a final concentration of 50-100 mM.[2][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH: The buffer pH may be too low (amine is protonated) or too high (NHS ester is hydrolyzed).Verify the pH of your reaction buffer immediately before use. The optimal range is typically 8.3-8.5.[1][3]
Hydrolyzed NHS Ester: The molecule you are conjugating to the linker may have degraded due to moisture or age.Use fresh, high-quality reagents. Dissolve the NHS ester in a dry organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1][6]
Presence of Competing Amines: Your buffer (e.g., Tris) or other components in your sample may contain primary amines.Use a non-amine buffer like PBS, Borate, or HEPES.[2] Ensure your starting material has been purified away from any amine-containing solutions.
Low Reactant Concentration: The kinetics of the reaction are highly concentration-dependent.For protein conjugations, concentrations should be at least 2 mg/mL for optimal results.[11]
Conjugate Aggregation Changes in Biomolecule Properties: The addition of the PEG-peptide linker may have altered the solubility or conformation of the target biomolecule.Screen different buffer conditions (e.g., varying ionic strength). Consider including solubility-enhancing excipients. The PEG linker itself is designed to improve solubility, but optimization may still be needed.[12]
Inconsistent Results Between Batches Reagent Degradation: Reagents can degrade over time, especially NHS esters which are moisture-sensitive.Prepare reagents fresh for each experiment.[11] Store stock solutions appropriately (e.g., NHS esters in DMSO at -20°C).[6]
pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly acidify the mixture.Use a more concentrated buffer or monitor and adjust the pH during the reaction for large-scale syntheses.[1][3]

Data Presentation: pH Effects on Reaction Components

The following tables summarize key quantitative data related to optimizing the reaction pH.

Table 1: Recommended Buffers and pH Ranges for Amine-NHS Ester Conjugation

Buffer SystemRecommended MolarityOptimal pH RangeNotes
Phosphate (B84403) Buffer0.1 M7.2 - 8.0Commonly used, good buffering capacity.[1]
Sodium Bicarbonate0.1 M8.3 - 9.0Effective at the higher end of the optimal range.[1][11]
Sodium Borate50 mM8.0 - 9.0A good alternative to phosphate or bicarbonate.
HEPES0.1 M7.2 - 8.2Often used in cell-free bioconjugation.[2]

Table 2: Influence of pH on NHS Ester Stability

pHHalf-life of NHS Ester (at 4°C)Implication for Reaction
7.04-5 hoursReaction is slow, but ester is relatively stable.[2]
8.0~1 hourA good balance between reactivity and stability.
8.610 minutesHydrolysis is very rapid, significantly reducing the amount of active ester available for conjugation.[2]

Experimental Protocols

General Protocol for Conjugating NH2-Peg4-GGFG to an NHS-Activated Molecule

This protocol provides a general guideline. Molar ratios and reaction times should be optimized for your specific molecules.

  • Preparation of Reagents:

    • Buffer Preparation: Prepare 0.1 M Sodium Bicarbonate buffer and adjust the pH to 8.3 using NaOH or HCl. Degas the buffer and store it at 4°C. Allow it to come to room temperature before use.

    • Analyte Preparation: Dissolve the molecule to be conjugated with the linker (e.g., an antibody) in the prepared reaction buffer to a final concentration of 2-10 mg/mL.[11]

    • Linker Preparation: Dissolve the NH2-Peg4-GGFG linker in the reaction buffer.

    • NHS-Ester Preparation: Immediately before starting the reaction, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Determine the desired molar ratio of the NHS-activated molecule to the NH2-Peg4-GGFG linker. A molar excess of one reactant is often used to drive the reaction to completion.

    • Add the calculated volume of the dissolved NHS-ester solution to the solution containing the NH2-Peg4-GGFG linker.

    • Mix gently and immediately. Do not vortex vigorously if working with proteins.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[2][6] Protect from light if any of the components are light-sensitive.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purification of the Conjugate:

    • Remove unreacted linker, hydrolyzed NHS ester, and quenching reagent from the final conjugate.

    • The preferred method depends on the size of the final conjugate. Common methods include:

      • Size Exclusion Chromatography (SEC) / Gel Filtration: For large molecules like proteins.[3]

      • Dialysis: For removing small molecules from macromolecular conjugates.

      • Reverse-Phase HPLC (RP-HPLC): For purification of peptide-small molecule conjugates.

  • Characterization:

    • Confirm the success of the conjugation and assess the purity of the final product using appropriate analytical techniques, such as HPLC, Mass Spectrometry (MS), and SDS-PAGE (for protein conjugates).

Visualizations

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Quench & Purify A Prepare Reaction Buffer (e.g., 0.1M Bicarbonate, pH 8.3) B Dissolve NH2-Peg4-GGFG in Buffer A->B C Dissolve NHS-Activated Molecule in Anhydrous DMSO D Add NHS-Ester Solution to Linker Solution B->D C->D E Incubate (RT for 1-2h or 4°C Overnight) D->E F Add Quenching Buffer (e.g., Tris or Glycine) E->F G Purify Conjugate (SEC, HPLC, or Dialysis) F->G H Characterize Final Product (MS, HPLC, SDS-PAGE) G->H

Caption: A generalized experimental workflow for NH2-Peg4-GGFG conjugation.

References

Technical Support Center: NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the PEGylated peptide, NH2-Peg4-ggfg-NH-CH2-O-CH2cooh. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: This molecule is a peptide-PEG conjugate with both acidic and basic functional groups, specifically an N-terminal amine (NH2) and a C-terminal carboxylic acid (COOH). This makes its solubility highly dependent on pH.[1][2] The peptide sequence contains a hydrophobic amino acid (Phenylalanine), which may contribute to aggregation or poor solubility in neutral aqueous solutions.[1][3] The PEG4 chain is hydrophilic and generally enhances solubility.[4][5][6] Because the peptide backbone itself has a net charge of approximately zero at neutral pH, starting with solvents other than plain water may be necessary.[7]

Q2: My compound will not dissolve in sterile water or PBS. What is the first step I should take?

A2: If initial attempts to dissolve the compound in water or a neutral buffer like PBS fail, the most important first step is to test solubility on a small portion of your sample before dissolving the entire stock.[3] The next step is to manipulate the pH.[8] Since the lyophilized powder may contain residual trifluoroacetic acid (TFA) from purification, the initial solution is often acidic.[8]

Q3: How does pH affect the solubility of this molecule?

A3: pH is a critical factor in the solubility of this peptide.[1][8]

  • At acidic pH (below its isoelectric point), the carboxylic acid group will be neutral (COOH) and the amine group will be protonated (NH3+), giving the molecule a net positive charge.

  • At basic pH (above its isoelectric point), the carboxylic acid will be deprotonated (COO-) and the amine group will be neutral (NH2), giving the molecule a net negative charge.

Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, and most soluble when the pH is above or below the pI, as the net charge increases electrostatic repulsion between molecules, preventing aggregation.[1][2] For this molecule, trying to dissolve it in a slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 7.5-8.5) buffer should improve solubility.

Q4: What organic solvents are recommended if pH adjustment is insufficient?

A4: For peptides with hydrophobic residues or neutral overall charges, organic co-solvents can be effective.[3][9] The recommended approach is to first dissolve the peptide completely in a small amount of an organic solvent and then slowly add this stock solution to your aqueous buffer with vortexing.[9]

  • Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and low toxicity in many biological assays.[3][9] A final concentration of 0.5% DMSO is generally well-tolerated by most cell cultures.[9]

  • Dimethylformamide (DMF) or acetonitrile (ACN) can also be used, particularly if DMSO is incompatible with your experiment.[3]

Q5: The solution appears cloudy or contains particulates. What should I do?

A5: A cloudy or turbid solution indicates that the peptide has not fully dissolved or is aggregating.[8] The following techniques can help:

  • Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[3][10][11] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[3]

  • Gentle Warming: Warming the solution to a temperature below 40°C may increase solubility.[10] However, avoid excessive heat, which could degrade the peptide.[1]

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[10][11] This ensures you are working with a clear, homogenous solution.

Troubleshooting Guide

This workflow provides a systematic approach to dissolving your peptide conjugate.

G start Start: Lyophilized Peptide test_small 1. Use a small test amount start->test_small add_water 2. Add sterile H2O or PBS (pH 7.4) test_small->add_water check_sol Is solution clear? add_water->check_sol adjust_ph 3. Adjust pH check_sol->adjust_ph No success Success: Soluble Stock Solution check_sol->success Yes try_acid Try 10% Acetic Acid (dropwise) adjust_ph->try_acid try_base Try 0.1M NH4HCO3 (dropwise) adjust_ph->try_base check_sol2 Is solution clear? try_acid->check_sol2 try_base->check_sol2 use_organic 4. Use Organic Co-solvent check_sol2->use_organic No check_sol2->success Yes add_dmso Dissolve in minimal DMSO, then dilute into buffer use_organic->add_dmso check_sol3 Is solution clear? add_dmso->check_sol3 physical_methods 5. Apply Physical Methods check_sol3->physical_methods No check_sol3->success Yes sonicate Sonicate (on ice) physical_methods->sonicate warm Warm gently (<40°C) physical_methods->warm final_step 6. Centrifuge to remove particulates sonicate->final_step warm->final_step final_step->success

Caption: Troubleshooting workflow for solubilizing the peptide conjugate.

Data & Protocols

Data Presentation

Table 1: Recommended Solvents and Buffers

Solvent / BufferRecommended UseTypical ConcentrationNotes & Precautions
Sterile Deionized WaterInitial attempt for all peptides.N/AMay not be effective if the net charge is near zero.
Phosphate-Buffered Saline (PBS)Physiologically relevant buffer.pH 7.2 - 7.4A good starting point, but solubility may be limited.
10% Acetic AcidTo dissolve basic or neutral peptides.[9][10]Use dropwise to dissolve, then dilute.Creates an acidic solution; ensure compatibility with assay.
0.1M Ammonium (B1175870) BicarbonateTo dissolve acidic or neutral peptides.[9]Use dropwise to dissolve, then dilute.Creates a basic solution; can be removed by lyophilization.
Dimethyl Sulfoxide (DMSO)For hydrophobic or hard-to-dissolve peptides.[3][9]Dissolve in 100% DMSO, then dilute.Final concentration in assay should typically be <0.5%.[9]
Dimethylformamide (DMF)Alternative to DMSO.[3][9]Dissolve in 100% DMF, then dilute.Check for compatibility with your experimental system.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Powder does not dissolve in water/PBS.Peptide is at or near its isoelectric point (pI).Adjust pH using dilute acid or base (see Protocol 2).[1][8]
Solution remains cloudy after pH adjustment.Hydrophobic aggregation.Use an organic co-solvent like DMSO (see Protocol 3).[3][9]
Precipitate forms when adding DMSO stock to aqueous buffer.Solubility limit has been exceeded.Reduce the final concentration. Add the DMSO stock slowly to the buffer while vortexing.
Solution has visible particulates.Incomplete dissolution or aggregation.Sonicate the solution on ice and/or warm gently (<40°C). Centrifuge before use.[3][10][11]
Experimental Protocols

Protocol 1: General Solubility Test

  • Before dissolving the entire sample, weigh out a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide.[3]

  • Add a defined volume of your primary solvent (e.g., 100 µL of sterile water) to achieve a high concentration (e.g., 1-5 mg/mL).

  • Vortex the sample for 30 seconds.

  • Observe the solution. If it is not a clear solution, proceed to the protocols below, testing each condition with this small sample.

  • Once a suitable solvent system is identified, scale up to dissolve the rest of your compound.

Protocol 2: Solubilization by pH Adjustment

  • Add a small volume of sterile water to your peptide.

  • For Acidic Conditions: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.[9]

  • For Basic Conditions: Add 0.1 M ammonium bicarbonate or 0.1% aqueous NH3 dropwise while vortexing until the peptide dissolves.[12]

  • Once the peptide is in solution, you can dilute it to the desired final concentration using your experimental buffer.

  • Verify the final pH of the solution and adjust if necessary for your experiment.

Protocol 3: Solubilization Using an Organic Co-Solvent

  • Add a minimal volume of 100% DMSO (e.g., 30-50 µL) directly to the lyophilized peptide to create a high-concentration stock solution.[9] Ensure it dissolves completely. Sonication may assist.[9]

  • While vigorously vortexing your aqueous experimental buffer, slowly add the DMSO stock solution dropwise to the buffer to achieve the final desired peptide concentration.[9]

  • If the solution becomes turbid as you add the stock, you have likely exceeded the solubility limit of the peptide in that specific buffer.[9] Stop adding the stock and consider preparing a more dilute final solution.

References

dealing with premature cleavage of GGFG linker in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the premature cleavage of the Gly-Gly-Phe-Gly (GGFG) linker in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the GGFG linker and its intended cleavage mechanism?

The GGFG linker is a tetrapeptide-based, enzyme-cleavable linker used in ADCs. It is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The intended cleavage occurs within the acidic environment of the cell's lysosomes, which contain high concentrations of proteases such as Cathepsin B and Cathepsin L.[1][2] These enzymes recognize and hydrolyze the peptide sequence, liberating the drug to exert its therapeutic effect.

Q2: What are the primary causes of premature GGFG linker cleavage in plasma?

While the GGFG linker is designed for high plasma stability, premature cleavage can occur due to the presence of extracellular proteases in the bloodstream.[1][3] The primary suspects are serine proteases, such as human neutrophil elastase, which can be released by immune cells and may contribute to off-target linker hydrolysis.[4][5] This premature release of the payload can lead to systemic toxicity and a reduced therapeutic window.

Q3: How does the plasma stability of the GGFG linker compare to the Val-Cit (VC) linker?

The GGFG linker generally offers superior plasma stability compared to the more traditional valine-citrulline (VC) linker.[3] The VC linker is known to be susceptible to premature cleavage by human neutrophil elastase and, in preclinical mouse models, by carboxylesterase 1C (Ces1C), which can complicate in vivo evaluation.[2][4] The enhanced stability of the GGFG linker helps minimize unintended payload release and improve the safety profile of the ADC.[1]

Q4: Can plasma from different species affect GGFG linker stability differently?

Yes, significant interspecies differences in plasma enzyme composition can lead to varied ADC stability.[6] For example, the VC linker shows marked instability in mouse plasma due to the activity of carboxylesterase 1C, an issue not observed to the same extent in human plasma.[4][7] Therefore, it is critical to evaluate linker stability in plasma from multiple relevant species (e.g., mouse, rat, cynomolgus monkey, human) during preclinical development to accurately predict in vivo performance.[8][9]

Troubleshooting Guide: Premature GGFG Linker Cleavage

This guide addresses the common problem of observing higher-than-expected levels of free payload during in vitro plasma incubation studies of an ADC featuring a GGFG linker.

Workflow for Troubleshooting Premature Cleavage

Caption: Troubleshooting workflow for premature GGFG linker cleavage.

Step 1: Confirm and Quantify Cleavage

Objective: To accurately measure the rate of payload release from the ADC in a controlled in vitro environment.

Methodology: Perform an in vitro plasma stability assay (see Protocol 1). This involves incubating the ADC in plasma from relevant species (human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 72, 144 hours).[9][10] Use methods like LC-MS to quantify the free payload or ELISA/HIC-HPLC to measure the change in the drug-to-antibody ratio (DAR).[10][11]

Expected Outcome: A quantitative measure of ADC stability, often expressed as a half-life (t½) or percentage of intact ADC remaining over time. This data will confirm whether the observed cleavage is significant.

Step 2: Investigate the Cleavage Mechanism

Objective: To determine if the observed cleavage is primarily enzymatic and, if so, to identify the class of enzymes responsible.

Methodology: Adapt the plasma stability assay by pre-incubating the plasma with specific protease inhibitors before adding the ADC (see Protocol 2). Use a panel of inhibitors targeting different enzyme classes.

  • Serine Protease Inhibitor: AEBSF or Pefabloc SC.

  • Cysteine Protease Inhibitor: E-64.

  • General Protease Inhibitor Cocktail: A commercially available mix.

Expected Outcome: A significant reduction in payload release in the presence of a specific inhibitor points to that enzyme class as the primary cause of cleavage. For example, if AEBSF stabilizes the linker, it strongly suggests cleavage by a serine protease like neutrophil elastase.

Step 3: Implement Mitigation Strategies

Based on the findings from Step 2, consider the following strategies:

  • If Cleavage is Enzymatic:

    • Linker Modification: Explore modifications to the GGFG sequence to reduce its affinity for the identified plasma protease while maintaining susceptibility to lysosomal cathepsins.[3]

    • Introduce Hydrophilic Spacers: Incorporating elements like polyethylene (B3416737) glycol (PEG) into the linker design can sterically hinder protease access and improve the ADC's pharmacokinetic profile.[][13]

  • If Cleavage is Not Inhibited (Suggests Chemical Instability):

    • Re-evaluate Conjugation Chemistry: Ensure the stability of the bond connecting the linker to the antibody and the payload.

    • Assess Formulation: Analyze the ADC's stability in its formulation buffer, checking for pH or excipient-driven degradation that might be exacerbated in plasma.

Data & Protocols

Data Presentation

Table 1: Representative Plasma Stability of Peptide Linkers Data are illustrative and compiled from general knowledge in the field.

Linker TypeSpeciesHalf-life (t½) in Plasma (Hours)Primary Cleavage Enzyme (Plasma)
GGFG Human> 200Low activity from serine proteases
GGFG Mouse> 150Low activity from serine proteases
Val-Cit (VC) Human~100 - 150Neutrophil Elastase[4]
Val-Cit (VC) Mouse~20 - 40Carboxylesterase 1C (Ces1C)[2]

Table 2: Illustrative Effect of Protease Inhibitors on GGFG-ADC Stability in Human Plasma Data are illustrative and for demonstration purposes.

Condition% Free Payload (at 72h)% Cleavage InhibitionImplied Enzyme Class
No Inhibitor (Control)8.5%N/A-
+ AEBSF (Serine Protease Inhibitor)2.1%75%Serine Proteases
+ E-64 (Cysteine Protease Inhibitor)8.2%< 5%Cysteine Proteases
+ EDTA (Metalloprotease Inhibitor)8.4%< 5%Metalloproteases
Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Thaw frozen plasma (e.g., human, mouse) from pooled donors at 37°C. Centrifuge at ~4000 x g for 10 minutes to remove cryoprecipitates.

  • Incubation: In a 96-well plate, add the ADC to the plasma to a final concentration of 100 µg/mL.[9]

  • Time Points: Prepare separate wells for each time point (e.g., 0, 8, 24, 48, 96, 144 hours). The T=0 sample should be processed immediately by stopping the reaction.

  • Reaction Conditions: Incubate the plate at 37°C with gentle shaking.

  • Sample Processing: At each time point, stop the reaction by adding 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins. For DAR analysis, an alternative is to capture the ADC using Protein A magnetic beads.[11]

  • Analysis:

    • Free Payload: Centrifuge the acetonitrile-treated sample and analyze the supernatant using a validated LC-MS/MS method.

    • Intact ADC (DAR): Elute the ADC from the Protein A beads and analyze by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and distribution of drug-loaded species.[10][11]

  • Data Reporting: Plot the percentage of intact ADC or the average DAR over time to calculate the stability half-life.

Protocol 2: Protease Inhibitor Screening Assay

  • Reagent Preparation: Prepare stock solutions of protease inhibitors (e.g., 100 mM AEBSF, 10 mM E-64) in an appropriate solvent (e.g., DMSO, water).

  • Pre-incubation: Add the inhibitor to the plasma and incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with plasma enzymes. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • ADC Incubation: Add the ADC to the inhibitor-treated plasma.

  • Follow Protocol 1: Proceed with the incubation, sample processing, and analysis steps as described in the standard plasma stability assay.

  • Analysis: Compare the rate of cleavage (or percentage of free payload at a fixed time point) in the inhibitor-treated samples to the no-inhibitor control to calculate the percent inhibition.

Visualizations

Caption: Premature enzymatic cleavage of a GGFG linker in plasma.

Caption: Key factors influencing ADC linker stability in plasma.

References

Technical Support Center: PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated Antibody-Drug Conjugates (ADCs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of PEGylated ADCs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of PEGylated ADCs and why is it a concern?

Non-specific binding refers to the tendency of PEGylated ADCs to interact with non-target cells and tissues in an antigen-independent manner. This phenomenon is a significant concern as it can lead to off-target toxicity, where the cytotoxic payload is delivered to healthy cells, causing adverse effects and reducing the therapeutic window of the ADC.[1][2][3] Non-specific uptake can also lead to faster clearance of the ADC from circulation, diminishing its efficacy.[4][5]

Q2: What are the primary causes of non-specific binding in PEGylated ADCs?

The primary drivers of non-specific binding in PEGylated ADCs include:

  • Hydrophobicity: The inherent hydrophobicity of the cytotoxic payload is a major contributor.[6][7] Highly hydrophobic payloads can promote self-aggregation and non-specific interactions with cell membranes and other biological surfaces.[8][9]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase the overall hydrophobicity of the ADC, leading to a greater propensity for non-specific uptake.[4]

  • Linker Instability: Premature cleavage of the linker in systemic circulation can release the payload, which can then non-specifically penetrate cells, causing off-target toxicity.[10][11]

  • Charge Heterogeneity: Variations in the surface charge of the ADC molecule can influence its interaction with tissues.[4][12] Both highly positive and negative charge variants can lead to increased non-specific uptake.

  • Antibody Properties: The intrinsic properties of the monoclonal antibody itself, such as its isoelectric point and surface charge distribution, can also contribute to non-specific interactions.

Q3: How does PEGylation help in reducing non-specific binding?

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the ADC, is a widely used strategy to mitigate non-specific binding.[6][] The hydrophilic and flexible nature of PEG chains provides a "stealth" shield around the hydrophobic payload, which can:

  • Increase Hydrophilicity: Counteract the hydrophobicity of the payload, making the ADC more soluble and less prone to aggregation.[5][8]

  • Reduce Non-Specific Uptake: The hydrated PEG layer creates a steric hindrance that minimizes non-specific interactions with other proteins and cell surfaces.[6][14]

  • Prolong Plasma Half-Life: By reducing clearance through the reticuloendothelial system, PEGylation can increase the circulation time of the ADC, allowing for greater opportunity to reach the target tumor cells.[]

The length and density of the PEG chains are critical parameters that need to be optimized for each specific ADC to achieve the desired balance between reduced non-specific binding and preserved antigen-binding affinity and potency.[5][6][15]

Q4: What is the role of the linker in non-specific binding?

The linker connecting the antibody to the payload plays a crucial role in the stability and specificity of the ADC.[10][16] An ideal linker should be stable in circulation to prevent premature payload release but efficiently cleaved once the ADC is internalized into the target cell.[17] The choice of linker chemistry (e.g., cleavable vs. non-cleavable) and its hydrophilicity can significantly impact non-specific binding.[8][18] Using more hydrophilic linkers can help to decrease the overall hydrophobicity of the ADC and reduce aggregation.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development and characterization of PEGylated ADCs.

Problem Potential Cause Recommended Solution
High background in in vitro cell-based assays 1. Hydrophobic interactions: The ADC is non-specifically binding to the cell surface or plasticware.[19] 2. Aggregation: The ADC has formed aggregates that are being non-specifically taken up by cells.[8] 3. Inappropriate buffer conditions: The pH or salt concentration of the buffer is promoting non-specific interactions.[19]1. Optimize PEGylation: Increase the length or density of the PEG chains to better shield the hydrophobic payload.[5][6] 2. Formulation optimization: Include additives like polysorbate surfactants (e.g., Tween-20) in the assay buffer to block non-specific binding sites and reduce hydrophobic interactions.[][19] 3. Buffer adjustment: Adjust the pH of the buffer to be closer to the isoelectric point of the ADC to minimize charge-based interactions. Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[19] 4. Pre-clearing: If using cell lysates, pre-clear the lysate with beads to remove proteins that may bind non-specifically to the ADC.[20]
High off-target toxicity in vivo 1. Premature payload release: The linker is unstable in circulation.[3][11] 2. High hydrophobicity: The ADC is being rapidly cleared by the liver and other organs due to non-specific uptake.[4][9] 3. High Drug-to-Antibody Ratio (DAR): A high DAR is increasing the overall hydrophobicity and non-specific toxicity.[4] 4. Charge-related uptake: Unfavorable charge variants are leading to increased uptake in healthy tissues.[4]1. Linker optimization: Re-engineer the linker for greater stability in plasma. Consider using a non-cleavable linker if appropriate for the mechanism of action.[17] 2. Increase PEGylation: Utilize longer PEG chains to improve the pharmacokinetic profile and reduce non-specific clearance.[5][21] 3. Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation methods.[2] 4. Charge variant analysis: Characterize the charge heterogeneity of the ADC preparation and consider purification steps to remove variants associated with high non-specific uptake.[12][22]
ADC aggregation observed during storage or after conjugation 1. Hydrophobic interactions: The hydrophobic payloads on different ADC molecules are interacting and causing aggregation.[8][23] 2. Incompatible buffer conditions: The formulation buffer is not adequately stabilizing the ADC.[] 3. Conjugation process: The conditions used during the conjugation reaction (e.g., pH, use of organic solvents) are promoting aggregation.[23]1. Hydrophilic modifications: Introduce hydrophilic linkers or increase the degree of PEGylation.[8][] 2. Formulation development: Screen different buffer systems and excipients (e.g., surfactants, sugars, amino acids) to find a formulation that minimizes aggregation.[8][] 3. Optimize conjugation conditions: Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[23] Adjust pH and minimize the use of organic co-solvents.[23] 4. Purification: Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates after conjugation.[8][23]

Experimental Protocols

1. Protocol: In Vitro Non-Specific Binding Assay (Cell-Based ELISA)

This protocol is designed to quantify the non-specific binding of a PEGylated ADC to a negative control cell line that does not express the target antigen.

  • Materials:

    • PEGylated ADC

    • Target-negative cell line (e.g., a cell line known not to express the target antigen)

    • Cell culture medium

    • Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

    • Primary antibody (against the ADC's antibody portion)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1M H₂SO₄)

    • 96-well cell culture plates

    • Plate reader

  • Methodology:

    • Seed the target-negative cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Prepare serial dilutions of the PEGylated ADC in blocking buffer.

    • Add the ADC dilutions to the cells and incubate for 1-2 hours at 37°C.

    • Wash the cells extensively with wash buffer (PBS with 0.05% Tween-20).

    • Add the primary antibody and incubate for 1 hour at room temperature.

    • Wash the cells with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the cells with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution and read the absorbance at 450 nm.

    • A higher signal indicates higher non-specific binding.

2. Protocol: Characterization of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a valuable tool for assessing the impact of PEGylation and different linker-payloads on the overall hydrophobicity of an ADC.

  • Materials:

    • PEGylated ADC sample

    • HIC column (e.g., Butyl or Phenyl)

    • HPLC system

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • Methodology:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the ADC using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • The retention time is indicative of the ADC's hydrophobicity; a longer retention time corresponds to higher hydrophobicity.[24]

    • Compare the retention times of different PEGylated ADC variants to assess the impact of PEGylation on hydrophobicity.

3. Protocol: Analysis of Charge Heterogeneity by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge and is used to analyze the charge variants of an ADC.

  • Materials:

    • PEGylated ADC sample

    • Cation-exchange or anion-exchange column

    • HPLC system

    • Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0)

    • Mobile Phase B: High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Methodology:

    • Equilibrate the IEX column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC using an increasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • The resulting chromatogram will show a main peak and acidic and basic variants.[25]

    • Quantify the relative abundance of each variant to assess the charge heterogeneity of the ADC preparation.

Visualizations

A High ADC Hydrophobicity B Non-Specific Binding to Healthy Tissues A->B C Increased Aggregation A->C D Off-Target Toxicity B->D E Rapid Clearance B->E C->D C->E F Reduced Efficacy D->F E->F G PEGylation H Increased Hydrophilicity G->H H->A Reduces

Caption: The relationship between ADC hydrophobicity and its negative consequences.

start High Non-Specific Binding Observed q1 Is the ADC aggregated? start->q1 s1 Optimize formulation with excipients (e.g., surfactants). Purify to remove aggregates. q1->s1 Yes q2 Is the linker stable? q1->q2 No s2 Re-engineer linker for increased plasma stability. q2->s2 No q3 Is the DAR too high? q2->q3 Yes s3 Optimize conjugation for lower, more homogeneous DAR. q3->s3 Yes s4 Increase PEG chain length or density to improve hydrophilicity. q3->s4 No

Caption: Troubleshooting workflow for high non-specific binding of PEGylated ADCs.

References

Technical Support Center: GGFG Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GGFG (Gly-Gly-Phe-Gly) peptide linkers used in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.

Introduction to GGFG Peptide Linker Stability

The GGFG tetrapeptide linker is a critical component in the design of modern ADCs, enabling the targeted delivery of cytotoxic payloads to cancer cells. Its stability during systemic circulation and selective cleavage within the tumor microenvironment are paramount for both efficacy and safety. This linker is designed to be cleaved by lysosomal proteases, primarily cathepsins, which are upregulated in many tumor cells.[1][2][3] The GGFG linker demonstrates favorable stability in human plasma, a crucial attribute for minimizing premature drug release and associated off-target toxicities.[4] However, researchers may encounter stability-related challenges during preclinical development and experimentation. This guide addresses common issues and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of GGFG linker cleavage?

A1: The GGFG linker is predominantly cleaved by lysosomal proteases, with Cathepsin L being significantly more efficient than Cathepsin B.[5][6] Upon internalization of the ADC into a target cell, it is trafficked to the lysosome. The acidic environment and high concentration of active cathepsins within the lysosome facilitate the enzymatic cleavage of the peptide sequence, leading to the release of the cytotoxic payload.[1]

Q2: How stable is the GGFG linker in plasma?

A2: The GGFG linker exhibits good stability in human plasma, which is essential for a favorable safety profile of an ADC.[4] Studies on trastuzumab deruxtecan (B607063) (DS-8201a), an ADC utilizing a GGFG linker, have shown that the linker-payload is stable in circulation, with low systemic exposure of the free drug.[4][7] However, stability can be species-dependent, and some studies suggest that peptide linkers can be more susceptible to cleavage in rodent plasma compared to human plasma.[8][9]

Q3: Can the GGFG linker be cleaved by enzymes other than cathepsins?

A3: While designed for cathepsin-mediated cleavage within the lysosome, there is a possibility of off-target cleavage by other proteases, particularly in in vitro settings. Some studies have reported payload release from ADCs with peptide linkers in cell culture media, suggesting potential cleavage by proteases secreted by the cells.[10] This is an important consideration when interpreting data from cell-based assays.

Troubleshooting Guide

Issue 1: Premature Payload Release in In Vitro Assays
  • Symptom: Significant release of the cytotoxic payload is observed in the cell culture supernatant during in vitro cytotoxicity or stability assays.

  • Possible Cause: Secretion of proteases by the cell line being used, which may cleave the GGFG linker extracellularly.

  • Troubleshooting Steps:

    • Analyze Cell Culture Supernatant: Profile the secreted proteins in your cell culture supernatant to identify any proteases that could be responsible for linker cleavage.

    • Use a Protease Inhibitor Cocktail: In a control experiment, add a broad-spectrum protease inhibitor cocktail to the cell culture medium to see if it reduces premature payload release. Note that this may interfere with the intended intracellular cleavage if the inhibitor is cell-permeable.

    • Isotype Control ADC: Run a parallel experiment with an isotype control ADC (an antibody that doesn't bind to the target cells) to determine the extent of non-specific, extracellular cleavage.[10]

    • Cell-Free Stability Assay: Assess the stability of the ADC in the cell culture medium in the absence of cells to rule out any inherent instability of the linker in the medium itself.

Issue 2: ADC Aggregation
  • Symptom: Formation of high molecular weight aggregates, observed as precipitation or through analytical techniques like size-exclusion chromatography (SEC).

  • Possible Cause: The GGFG linker, being composed of hydrophobic amino acids, can increase the overall hydrophobicity of the ADC, promoting aggregation.[1][11][12] This is particularly relevant for ADCs with a high drug-to-antibody ratio (DAR).[11]

  • Troubleshooting Steps:

    • Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify a formulation that minimizes aggregation.

    • Hydrophilic Linker Modifications: For next-generation ADCs, consider incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design to counteract the hydrophobicity of the payload and the GGFG sequence.[11][13]

    • Controlled Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can reduce the propensity for aggregation compared to stochastic conjugation methods.

    • Immobilization during Conjugation: Consider using technologies that immobilize the antibody on a solid support during the conjugation process to prevent intermolecular aggregation.[12]

Data on GGFG Linker Stability

Direct quantitative comparisons of GGFG linker stability across different species' plasma are not extensively published in a single study. However, data from studies on trastuzumab deruxtecan (DS-8201a) and comparisons with other linkers provide valuable insights.

Linker TypeADC ExampleSpeciesAssay ConditionsStability MetricReference
GGFG Trastuzumab Deruxtecan (DS-8201a)HumanIn vitro plasma incubationFavorable stability, low systemic exposure of free payload[4]
GGFG Trastuzumab Deruxtecan (DS-8201a)Cynomolgus MonkeyIn vivo pharmacokinetic studyStable linker-payload in circulation[7]
Val-CitModel ADCHumanIn vitro plasma incubation at 37°C for 28 daysNo significant degradation observed[8][14]
Val-CitModel ADCMouseIn vitro plasma incubation at 37°C for 14 days>95% loss of conjugated payload[8][14]
EVCit (Glu-Val-Cit)Model ADCMouseIn vitro plasma incubation at 37°C for 14 daysAlmost no linker cleavage observed[8]

This table illustrates the high stability of the GGFG linker in human and non-human primate plasma and highlights the species-specific instability often observed with other peptide linkers like Val-Cit in mouse plasma.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a GGFG-linked ADC in plasma from different species (e.g., human, mouse, rat) by measuring the amount of released payload over time.

Materials:

  • Test ADC with GGFG linker

  • Plasma from the desired species

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instruments (e.g., LC-MS/MS)

  • Reagents for sample processing (e.g., protein precipitation solution like acetonitrile (B52724) with formic acid)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately stop the reaction by adding a protein precipitation solution.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.

  • Quantification: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. Use a standard curve of the free payload for accurate quantification.

  • Data Analysis: Plot the concentration of the released payload versus time to determine the stability profile of the ADC in plasma.

Protocol 2: Cathepsin L Cleavage Assay

Objective: To determine the susceptibility of the GGFG linker to cleavage by its primary target enzyme, Cathepsin L.

Materials:

  • Test ADC with GGFG linker

  • Recombinant human Cathepsin L

  • Assay buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0)

  • 37°C incubator

  • Analytical instruments (e.g., HPLC or LC-MS/MS)

  • Quenching solution (e.g., cold acetonitrile with 1% formic acid)

Procedure:

  • Enzyme Activation: Activate Cathepsin L according to the manufacturer's instructions, typically by pre-incubation in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin L solution to the ADC mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 3, 24, 48 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins and collect the supernatant.

  • Analysis: Inject the supernatant onto an HPLC or LC-MS/MS system to separate and quantify the released payload.

  • Data Analysis: Determine the rate of cleavage by plotting the concentration of the released payload over time.

Visualizations

GGFG_Cleavage_Pathway cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_stable ADC with GGFG Linker (Stable in Plasma) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Receptor-Mediated Endocytosis Lysosome Lysosome (pH 4.5-5.0) ADC_internalized->Lysosome Trafficking Payload_released Released Cytotoxic Payload Lysosome->Payload_released Cathepsin L mediated cleavage of GGFG

Caption: Intracellular processing of a GGFG-linked ADC.

Stability_Troubleshooting cluster_release Premature Release cluster_aggregation Aggregation start Stability Issue Observed issue_type What is the issue? start->issue_type cause_release Possible Cause: Extracellular Proteases issue_type->cause_release Premature Payload Release cause_aggregation Possible Cause: Linker/Payload Hydrophobicity issue_type->cause_aggregation ADC Aggregation solution_release Troubleshooting: - Analyze Supernatant - Use Protease Inhibitors - Isotype Control cause_release->solution_release solution_aggregation Troubleshooting: - Formulation Optimization - Hydrophilic Linker Mod - Site-Specific Conjugation cause_aggregation->solution_aggregation

Caption: Troubleshooting logic for GGFG linker stability issues.

References

side reactions of amine-reactive PEG linkers in conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions and challenges encountered during conjugation with amine-reactive PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using amine-reactive PEG linkers, especially NHS esters?

The most significant side reaction is the hydrolysis of the reactive ester group (e.g., N-hydroxysuccinimide or NHS-ester) in the aqueous buffer.[1] This reaction competes with the desired aminolysis (the reaction with the primary amines on the protein).[2] Hydrolysis inactivates the PEG linker, rendering it unable to conjugate to the protein, which can lead to low conjugation efficiency.[2] Another potential issue is protein aggregation, which can be caused by the bifunctional nature of some linkers, suboptimal buffer conditions, or high protein concentrations.[3]

Q2: How does pH affect the efficiency and side reactions of NHS-ester PEGylation?

The pH of the reaction buffer is a critical parameter. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.2 to 8.5).[2] However, the rate of hydrolysis also increases significantly with higher pH.[2][4] At pH 7.0 and 0°C, the half-life of an NHS ester is 4 to 5 hours, but at pH 8.6 and 4°C, it drops to just 10 minutes.[2] Therefore, an optimal pH must be chosen to balance the rate of conjugation with the rate of hydrolysis.

Q3: Which buffers should be used for amine-reactive PEGylation, and which should be avoided?

It is crucial to use buffers that do not contain primary amines, as they will compete with the target protein for reaction with the PEG linker.[5] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate, and HEPES buffers.[2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the conjugation step.[5] However, they can be useful for quenching the reaction once it is complete.[2]

Q4: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?

Protein aggregation during PEGylation can be minimized by optimizing several factors.[3] Consider lowering the protein concentration, as high concentrations increase the likelihood of intermolecular cross-linking.[3] Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation and aggregation processes.[3] Another effective strategy is the stepwise addition of the PEG linker to the protein solution rather than adding it all at once.[3] Additionally, the inclusion of stabilizing excipients in the reaction buffer can be beneficial.

Table 1: Common Stabilizing Excipients to Prevent Protein Aggregation [3]

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Increases protein stability through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20 (Tween 20)0.01-0.05% (v/v)Reduces surface tension and prevents adsorption to surfaces.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield

Low conjugation efficiency is a common issue in PEGylation experiments. The following guide provides a systematic approach to identify and resolve the root cause.

Table 2: Troubleshooting Low PEGylation Yield

Possible Cause Recommended Solution
Hydrolysis of PEG Linker Prepare the PEG linker solution immediately before use. Ensure all solvents are anhydrous. Optimize the reaction pH and temperature to favor aminolysis over hydrolysis (see Table 3).
Suboptimal Reaction Buffer Ensure the buffer pH is within the optimal range (typically 7.2-8.5 for NHS esters). Verify that the buffer does not contain primary amines (e.g., Tris, glycine).
Incorrect Molar Ratio Empirically optimize the molar ratio of PEG linker to protein. A common starting point is a 5:1 to 20:1 molar excess of the linker.[6]
Inactive Protein Confirm the presence and accessibility of primary amines on your protein. Consider performing a protein concentration and activity assay before PEGylation.
Steric Hindrance If the target amine groups are sterically hindered, consider using a PEG linker with a longer spacer arm or exploring different conjugation chemistries.

Table 3: Half-life of NHS-Ester PEG Linkers at Various Conditions [2][4][5]

pHTemperature (°C)Half-life
7.004 - 5 hours
7.4Room Temperature> 120 minutes
8.04~ 1 hour
8.5Room Temperature~ 20 minutes
8.6410 minutes
9.0Room Temperature< 9 minutes

Troubleshooting Workflow for Low PEGylation Yield

G start Low PEGylation Yield check_reagents Verify PEG Linker and Protein Integrity start->check_reagents check_buffer Check Reaction Buffer (pH, composition) check_reagents->check_buffer Reagents OK failure Consult Further check_reagents->failure Reagents Degraded optimize_ratio Optimize Molar Ratio (PEG:Protein) check_buffer->optimize_ratio Buffer OK check_buffer->failure Buffer Incorrect optimize_conditions Adjust Reaction Conditions (Time, Temp) optimize_ratio->optimize_conditions Ratio Optimized analyze_product Analyze Reaction Products (SDS-PAGE, SEC) optimize_conditions->analyze_product Conditions Adjusted analyze_product->start Still Low Yield success Successful PEGylation analyze_product->success Desired Product Obtained

Caption: A decision tree for troubleshooting low PEGylation yield.

Problem 2: Heterogeneous PEGylation Products

The presence of multiple PEGylated species (e.g., mono-, di-, and multi-PEGylated proteins) and unreacted protein can complicate purification and characterization.

Strategies to Control Heterogeneity:

  • Optimize Molar Ratio: Carefully titrate the molar ratio of PEG linker to protein to favor the desired degree of PEGylation.[7][8] Lower ratios generally favor mono-PEGylation.

  • Control Reaction Time: Shorter reaction times can limit the extent of PEGylation, reducing the formation of higher-order conjugates.[7]

  • pH Optimization: Lowering the pH (e.g., towards 7.0) can slow the reaction and potentially improve selectivity for more accessible or reactive amine groups.

  • Purification: Employ chromatographic techniques such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to separate the different PEGylated species.[][10]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester Linker
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the PEG linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted PEG linker and byproducts by dialysis or Size Exclusion Chromatography (SEC). Further purification to separate different PEGylated species can be performed using Ion Exchange Chromatography (IEX).

General Workflow for a PEGylation Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and PEG Linker protein_prep->conjugation peg_prep Prepare PEG Linker Stock Solution peg_prep->conjugation incubation Incubate (Time and Temp) conjugation->incubation quenching Quench Reaction incubation->quenching purification Purify Conjugate (SEC/IEX) quenching->purification characterization Characterize Product (SDS-PAGE, MS) purification->characterization

Caption: A typical experimental workflow for protein PEGylation.

Protocol 2: Analysis of PEGylation Products by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method to qualitatively assess the outcome of a PEGylation reaction. The addition of a PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.[11][12]

  • Sample Preparation: Mix a small aliquot of the PEGylation reaction mixture with an equal volume of 2x SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples, along with an un-PEGylated protein control and a molecular weight marker, onto a polyacrylamide gel of an appropriate percentage.[13] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Compare the lanes containing the PEGylated protein with the un-PEGylated control. A successful PEGylation will show new bands at higher apparent molecular weights corresponding to mono-, di-, or multi-PEGylated species.

Protocol 3: Purification and Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it an effective technique for removing unreacted PEG linker and for analyzing the distribution of PEGylated products.[][10]

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.[14]

  • Sample Injection: Inject the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector at 280 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or mass spectrometry to identify the different PEGylated species. Aggregates, if present, will elute first in the void volume, followed by multi-PEGylated, mono-PEGylated, and finally the un-PEGylated protein.

Competing Reactions in NHS-Ester PEGylation

G cluster_products peg_nhs PEG-NHS Ester (Reactive) peg_protein PEG-Protein Conjugate (Desired Product) peg_nhs->peg_protein Aminolysis (Protein-NH2, pH 7.2-8.5) peg_hydrolyzed Hydrolyzed PEG (Inactive Side Product) peg_nhs->peg_hydrolyzed Hydrolysis (H2O, increases with pH)

Caption: The competition between aminolysis and hydrolysis of NHS-ester PEG linkers.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with NH2-Peg4-GGFG Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the drug-to-antibody ratio (DAR) when developing Antibody-Drug Conjugates (ADCs) using the NH2-Peg4-GGFG linker.

Frequently Asked Questions (FAQs)

Q1: What is the NH2-Peg4-GGFG linker and what are its components?

A1: The NH2-Peg4-GGFG linker is a specialized chemical moiety used to connect a cytotoxic payload to a monoclonal antibody (mAb). Its components are:

  • NH2: An N-terminal amine group, which can be used for conjugation to the antibody, often after modification.

  • Peg4: A hydrophilic polyethylene (B3416737) glycol spacer consisting of four repeating ethylene (B1197577) glycol units. The PEG spacer is designed to improve the solubility of the ADC, reduce aggregation, and potentially improve pharmacokinetics.[]

  • GGFG: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine). This peptide sequence is designed to be stable in circulation but cleavable by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2][3] This enzymatic cleavage ensures the targeted release of the cytotoxic drug inside the cancer cell.[3][4]

Q2: What is the primary mechanism of drug release for an ADC using a GGFG-based linker?

A2: The primary mechanism is enzymatic cleavage. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome.[5] The acidic and enzyme-rich environment of the lysosome contains proteases like Cathepsin B that recognize and cleave the GGFG peptide sequence.[2] This cleavage releases the payload from the antibody, allowing it to exert its cytotoxic effect.

Q3: What are the most common analytical methods to determine the Drug-to-Antibody Ratio (DAR)?

A3: Several methods are used to measure the average DAR and the distribution of different drug-loaded species.[2] The most common are:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis.[2][6] ADCs with a higher number of conjugated drugs are more hydrophobic and elute later from the HIC column. The weighted average DAR can be calculated from the relative peak areas of the different species (DAR=0, 2, 4, etc.).[2][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass measurements of the intact ADC or its subunits (light and heavy chains after reduction), allowing for the unambiguous identification of different drug-loaded species and a detailed DAR analysis.[6][8][9]

  • UV/Vis Spectroscopy: This is a simpler and quicker method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug).[][10][] However, it does not provide information on the distribution of different DAR species.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC, RP-HPLC can separate the light and heavy chains to determine their respective drug loads.[6][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation and purification process, which directly impact the final DAR and quality of the ADC.

Issue 1: Low Average DAR Despite High Molar Input of Drug-Linker

Possible CausesRecommended Solutions
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[12] Systematically vary these parameters to find the optimal conditions for your specific mAb and drug-linker conjugate. For cysteine conjugation, ensure the pH is maintained between 6.5 and 7.5.[13]
Inefficient Antibody Reduction If conjugating to native cysteine residues, incomplete reduction of interchain disulfide bonds is a common cause of low DAR. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time.[14][15] Ensure the reducing agent is removed efficiently before adding the drug-linker to prevent interference with the conjugation reaction.[14]
Inactive Drug-Linker The drug-linker complex may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. Use a fresh batch or verify the activity of the existing stock.
Interfering Buffer Components Buffer components with primary amines (e.g., Tris) or thiols can compete in the conjugation reaction. Perform a buffer exchange into a suitable non-interfering buffer (e.g., PBS, HEPES) prior to conjugation.[12]

Issue 2: High Levels of Aggregation in the Final ADC Product

Possible CausesRecommended Solutions
High Hydrophobicity of Payload Many cytotoxic payloads are highly hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[12][16][17] • Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.[12] • The PEG4 component of the linker is designed to mitigate this, but its effect may be insufficient at very high DARs.[]
Harsh Conjugation Conditions High temperatures, extreme pH, or the presence of organic co-solvents used to dissolve the drug-linker can denature the antibody and cause aggregation.[16][18] • Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] • Minimize the percentage of organic co-solvent in the final reaction mixture.
Inappropriate Formulation Buffer The final storage buffer's pH or ionic strength may not be optimal for ADC stability. Screen different formulation buffers containing stabilizing excipients (e.g., sucrose, polysorbate) to find one that minimizes aggregation.[17]
Slow Removal of Unconjugated Drug Slow or inefficient removal of the hydrophobic free drug-linker post-conjugation can lead to co-precipitation with the ADC. Optimize the purification method (e.g., SEC, TFF) for rapid and efficient removal of small molecules.

Issue 3: Inconsistent DAR Values Between Batches

Possible CausesRecommended Solutions
Variability in Starting Materials Batch-to-batch differences in the antibody (e.g., purity, concentration) or drug-linker can lead to inconsistent results.[12] Thoroughly characterize all starting materials before each conjugation reaction.
Lack of Precise Control Over Reaction Parameters Minor variations in pH, temperature, reaction time, or mixing speed can significantly impact the final DAR.[12] Implement strict process controls and document all parameters meticulously for each batch.
Inconsistent Purification Process Differences in the purification method, column packing, or elution conditions can result in the enrichment of different DAR species, altering the final average DAR. Standardize and validate the purification protocol.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based ADC Conjugation

This protocol assumes conjugation to native interchain cysteine residues of an IgG1 antibody.

  • Antibody Preparation:

    • Start with a purified antibody at a concentration of 5-10 mg/mL in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a buffer exchange to remove any interfering substances.[12]

  • Partial Reduction of Antibody:

    • Add a 2.5 to 5-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the four interchain disulfide bonds, generating eight reactive thiol groups.[14][15]

  • Drug-Linker Preparation:

    • Immediately before use, dissolve the drug-NH2-Peg4-GGFG-maleimide (assuming a maleimide (B117702) reactive group for thiol conjugation) in a compatible organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature or 4°C.

    • Add a 5 to 10-fold molar excess of the dissolved drug-linker to the reduced antibody solution with gentle mixing. The final concentration of organic solvent should ideally be below 10% (v/v) to minimize aggregation.[16]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a 3-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

  • Purification:

    • Purify the ADC to remove unreacted drug-linker, quenching agent, and any aggregates. Size Exclusion Chromatography (SEC) is a common method for this step.[19]

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation:

    • An HPLC system with a UV detector.

    • A HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 25-50 µg of the purified ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The resulting chromatogram will show multiple peaks. The first peak to elute is the unconjugated antibody (DAR=0), which is the most hydrophilic.[2] Subsequent peaks correspond to species with increasing DAR values (DAR=2, DAR=4, etc.), which are progressively more hydrophobic.[2]

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:[] DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Visualizations

ADC_Workflow Figure 1. General workflow for ADC conjugation and characterization. start_node Start mAb_prep 1. mAb Preparation (Buffer Exchange) start_node->mAb_prep Antibody process_node process_node qc_node qc_node end_node Final ADC reduction 2. Partial Reduction (e.g., TCEP) mAb_prep->reduction Purified mAb conjugation 3. Conjugation Reaction reduction->conjugation Reduced mAb drug_prep Drug-Linker Preparation drug_prep->conjugation purification 4. Purification (e.g., SEC) conjugation->purification Crude ADC characterization 5. Characterization (DAR, Purity, Aggregation) purification->characterization Purified ADC characterization->end_node

Caption: Figure 1. General workflow for ADC conjugation and characterization.

Troubleshooting_Tree Figure 2. Decision tree for troubleshooting common ADC issues. decision_node decision_node problem_node problem_node solution_node solution_node cause_node cause_node start Unacceptable Result dar_check Is average DAR too low? start->dar_check low_dar_cause Possible Causes: - Inefficient Reduction - Suboptimal pH/Temp - Inactive Drug-Linker dar_check->low_dar_cause Yes agg_check Is aggregation > 5%? dar_check->agg_check No low_dar_solution SOLUTIONS: - Increase TCEP concentration - Optimize reaction conditions - Use fresh drug-linker stock low_dar_cause->low_dar_solution high_agg_cause Possible Causes: - High DAR / Hydrophobicity - Harsh Reaction Conditions - Suboptimal Buffer agg_check->high_agg_cause Yes end_ok ADC meets spec agg_check->end_ok No high_agg_solution SOLUTIONS: - Reduce drug-linker molar ratio - Lower reaction temperature - Screen formulation buffers high_agg_cause->high_agg_solution

Caption: Figure 2. Decision tree for troubleshooting common ADC issues.

References

Validation & Comparative

A Head-to-Head Comparison of GGFG and SMCC Linkers for Antibody-Drug Conjugate (ADC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. A stable linker ensures that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing premature release in systemic circulation that can lead to off-target toxicity. This guide provides a comprehensive comparison of two widely used linkers in ADC development: the protease-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Linker Chemistry and Mechanism of Payload Release

The fundamental difference between GGFG and SMCC linkers lies in their mechanism of drug release. GGFG is a cleavable linker designed to be selectively hydrolyzed by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][2] This enzymatic cleavage releases the payload within the target cell. In contrast, SMCC is a non-cleavable linker.[3][4] The release of the payload from an ADC with an SMCC linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome, which liberates the drug still attached to the linker and a single amino acid residue.[5][6]

dot

Linker_Mechanisms cluster_GGFG GGFG (Cleavable Linker) Pathway cluster_SMCC SMCC (Non-Cleavable Linker) Pathway ADC_GGFG ADC with GGFG Linker Internalization_GGFG Internalization into Tumor Cell ADC_GGFG->Internalization_GGFG Lysosome_GGFG Trafficking to Lysosome Internalization_GGFG->Lysosome_GGFG Cleavage Protease (Cathepsin B) Cleavage of GGFG Lysosome_GGFG->Cleavage Payload_Release_GGFG Active Payload Released Cleavage->Payload_Release_GGFG ADC_SMCC ADC with SMCC Linker Internalization_SMCC Internalization into Tumor Cell ADC_SMCC->Internalization_SMCC Lysosome_SMCC Trafficking to Lysosome Internalization_SMCC->Lysosome_SMCC Degradation Antibody Degradation Lysosome_SMCC->Degradation Payload_Release_SMCC Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release_SMCC experimental_workflow start ADC Sample incubation Incubate with Plasma (e.g., human, mouse) at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling purification Purify ADC using Affinity Capture (e.g., Protein A beads) sampling->purification analysis Analyze by LC-MS or HPLC to Determine DAR purification->analysis dar_calc Calculate Average DAR and Payload Loss Over Time analysis->dar_calc

References

Navigating the In Vivo Landscape: A Comparative Guide to the NH2-Peg4-ggfg Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the in vivo efficacy of the NH2-Peg4-ggfg linker, a novel design incorporating a polyethylene (B3416737) glycol (PEG) spacer and a cathepsin-cleavable tetrapeptide, against other commonly used linkers. By examining key experimental data, this report aims to illuminate the in vivo performance characteristics of this linker and its potential to enhance the therapeutic window of ADCs.

The NH2-Peg4-ggfg linker combines the hydrophilic and pharmacokinetic-enhancing properties of a PEG4 spacer with the tumor-specific cleavage of the Gly-Gly-Phe-Gly (GGFG) peptide sequence. This design is intended to improve upon traditional linkers by offering enhanced stability in circulation, improved solubility, and efficient payload release within the tumor microenvironment.

Comparative In Vivo Efficacy

While direct head-to-head in vivo studies for an ADC featuring the precise NH2-Peg4-ggfg linker are not extensively published, we can draw valuable insights from comparative studies of its core components: the PEG spacer and the GGFG cleavable peptide.

A pivotal study in the development of miniaturized ADCs demonstrated the significant impact of PEGylation on in vivo efficacy. Conjugates with a PEG linker exhibited a markedly prolonged circulation half-life compared to their non-PEGylated counterparts.[1][2][3] This extension in half-life is crucial for increasing drug accumulation in the tumor, ultimately leading to more potent anti-tumor activity in xenograft models.[1][2][3]

The GGFG tetrapeptide is a well-established cathepsin B-cleavable linker, famously employed in the highly successful ADC, Trastuzumab deruxtecan (B607063) (T-DXd).[4] A comparative study of a novel "Exo-linker" ADC against T-DXd in a rat pharmacokinetic study revealed that the Exo-linker ADC demonstrated superior drug-to-antibody ratio (DAR) retention over seven days, suggesting enhanced linker stability.[5][6] However, in an NCI-N87 xenograft model, both the Exo-linker ADC and T-DXd exhibited comparable tumor growth inhibition, highlighting the potent in vivo activity of the GGFG-based linker.[5][6]

Another study comparing a valine-alanine linker to a HER2-GGFG-DXd ADC further underscores the efficacy of the GGFG sequence in mediating potent anti-tumor activity in vivo.[7]

Table 1: Comparative In Vivo Performance of Linker Components

FeatureLinker TypeKey In Vivo FindingsCitation
Pharmacokinetics PEGylated LinkerSignificantly prolonged circulation half-life compared to non-PEGylated linkers.[1][2][3]
Pharmacokinetics GGFG-based Linker (in T-DXd)Showed lower DAR retention over 7 days compared to an "Exo-linker", suggesting lower stability.[5][6]
Efficacy PEGylated LinkerEnhanced tumor growth inhibition in xenograft models due to increased tumor accumulation.[1][2][3]
Efficacy GGFG-based Linker (in T-DXd)Demonstrated comparable tumor inhibition to an "Exo-linker" ADC in a xenograft model.[5][6]
Efficacy GGFG-based LinkerMediated potent anti-tumor activity in a HER2-positive xenograft model.[7]

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for an ADC with a cleavable linker like NH2-Peg4-ggfg involves a series of steps from systemic circulation to intracellular payload release. This process is crucial for the targeted delivery of the cytotoxic agent to cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC ADC in Circulation (Linker Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Dosing ADC Administration (e.g., i.v.) Grouping->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint Body_Weight->Endpoint

References

Navigating the Plasma Proteome: A Comparative Guide to the Stability of Peptide-Based Linkers for Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the bench to the clinic is fraught with challenges. A critical hurdle for peptide-based drug conjugates is maintaining their integrity in the bloodstream. This guide provides a comparative analysis of the plasma stability of the NH2-Peg4-ggfg-NH-CH2-O-CH2cooh linker and its alternatives, supported by available experimental data, to inform the rational design of more stable and effective therapeutics.

The stability of a linker in plasma is a crucial determinant of a drug conjugate's therapeutic index. Premature cleavage can lead to off-target toxicity and diminished efficacy, while a linker that is too robust may hinder the release of the active payload at the target site. The focus of this guide, the this compound linker, combines a tetrapeptide sequence (GGFG), a polyethylene (B3416737) glycol (PEG) spacer, and a self-immolative motif. Understanding its stability profile in plasma is paramount for its successful application in drug development.

Comparative Plasma Stability of Peptide Linkers

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a known substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. This makes it an attractive candidate for tumor-selective drug release. However, its stability in the circulatory system, which is rich in a variety of proteases, must be carefully evaluated.

Linker TypePeptide SequenceHalf-Life (t½) in PlasmaPlasma SourceKey Observations
Cathepsin-Cleavable GGFGData not available for the specific molecule. In the context of an ADC, it is considered to have good plasma stability.-Used in the FDA-approved ADC, Enhertu® (trastuzumab deruxtecan)[].
Cathepsin-Cleavable Val-Cit (Valine-Citrulline)~6.0 daysMouseA widely used cathepsin-cleavable linker.
~9.6 daysMonkeyDemonstrates good stability in primate plasma[2].
Stable for 28 daysHumanExhibits high stability in human plasma[3].
UnstableMouseSusceptible to cleavage by mouse carboxylesterase 1C, which can complicate preclinical evaluation[4].
Cathepsin-Cleavable EVCit (Glutamic acid-Valine-Citrulline)No significant degradation after 28 daysHuman & MouseThe addition of a glutamic acid residue enhances stability in mouse plasma[3][5].
Peptide Linker Triglycyl (GGG)~9.9 daysMouseShows high stability in mouse plasma[6].

Key Insights from Comparative Data:

  • The Val-Cit linker is a well-established benchmark for cathepsin-cleavable linkers, demonstrating excellent stability in human and primate plasma[3]. However, its instability in rodent plasma presents a significant challenge for preclinical studies[4].

  • Modifications to the Val-Cit sequence, such as the addition of a glutamic acid residue to create the EVCit linker , have been shown to overcome the instability in mouse plasma while retaining cathepsin-mediated cleavability and high stability in human plasma[3][5].

  • The triglycyl (GGG) peptide linker also exhibits a long half-life in mouse plasma, suggesting that simpler peptide sequences can also confer significant stability[6].

  • The GGFG linker , being a key component of a successful ADC, is presumed to have a favorable stability profile in humans[]. However, direct comparative data with other linkers in terms of half-life is limited. The PEG4 spacer in the this compound molecule is expected to enhance hydrophilicity and may contribute to improved pharmacokinetic properties.

Experimental Protocol: In Vitro Plasma Stability Assay

To determine the plasma stability of this compound, a standardized in vitro assay is essential. The following protocol outlines a typical workflow for assessing the degradation of a peptide conjugate in plasma.

Objective: To determine the rate of degradation and the half-life (t½) of this compound in human plasma.

Materials:

  • This compound test article

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA or sodium heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, structurally similar molecule)

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test article and the internal standard in an appropriate solvent (e.g., DMSO or PBS).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the test article into the plasma at a final concentration of 1-10 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-test article mixture. The 0-minute sample serves as the initial concentration reference.

  • Reaction Termination and Protein Precipitation:

    • Immediately add the plasma aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This will stop the enzymatic degradation and precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact test article and any metabolites.

    • Analyze the supernatant by HPLC or LC-MS. The peak area of the test article is normalized to the peak area of the internal standard.

  • Data Analysis:

    • Plot the percentage of the remaining test article against time.

    • Calculate the half-life (t½) of the compound using the following equation: t½ = 0.693 / k , where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

Visualizing the Experimental Workflow

To provide a clear overview of the plasma stability assay, the following diagram illustrates the key steps in the experimental process.

Plasma_Stability_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Start stock Prepare Stock Solution (Test Article & Internal Standard) start->stock plasma_prep Pre-warm Human Plasma (37°C) stock->plasma_prep spike Spike Test Article into Plasma plasma_prep->spike incubation Incubate at 37°C spike->incubation sampling Collect Aliquots (t = 0, 15, 30... min) incubation->sampling terminate Terminate Reaction (Ice-cold ACN + Internal Standard) sampling->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by HPLC or LC-MS supernatant->analysis data Calculate Half-Life (t½) analysis->data end End data->end

Experimental Workflow for In Vitro Plasma Stability Assay.

Signaling Pathway of Linker Cleavage

The intended mechanism of action for the GGFG linker involves its cleavage by cathepsin B within the lysosome of a target cell. The following diagram illustrates this process.

Linker_Cleavage_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular (Target Cell) adc_plasma Drug Conjugate (Stable in Plasma) endocytosis Receptor-Mediated Endocytosis adc_plasma->endocytosis Targeting lysosome Lysosome (Low pH, High Cathepsin B) endocytosis->lysosome cleavage GGFG Linker Cleavage by Cathepsin B lysosome->cleavage release Payload Release cleavage->release effect Therapeutic Effect release->effect

Intended Cathepsin B-Mediated Cleavage Pathway.

Conclusion

The selection of a linker is a critical decision in the design of peptide-drug conjugates. While the GGFG linker, a component of this compound, has shown promise as part of an approved ADC, a thorough in vitro plasma stability assessment is indispensable. This guide provides a framework for comparing its potential stability against established linkers and a detailed protocol for its experimental validation. By understanding the nuances of linker stability, researchers can better design and select candidates with an optimal therapeutic window, ultimately increasing the probability of clinical success.

References

GGFG Peptide Cleavage: A Comparative Analysis of Cathepsin B and Cathepsin L Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Gly-Gly-Phe-Gly (GGFG) is a critical component in the design of advanced therapeutic agents, particularly as a cleavable linker in antibody-drug conjugates (ADCs). Its selective cleavage by lysosomal proteases, such as cathepsins, is paramount for the targeted release of cytotoxic payloads within tumor cells. This guide provides a detailed comparison of the enzymatic activity of two key lysosomal cysteine proteases, cathepsin B and cathepsin L, on the GGFG peptide, supported by available data and detailed experimental protocols.

Executive Summary

Cathepsin L is the primary enzyme responsible for the efficient cleavage of the GGFG peptide linker.[1] In contrast, cathepsin B exhibits minimal to negligible activity towards this sequence.[1] While both enzymes are present in the lysosome, their distinct substrate specificities lead to significantly different outcomes in the processing of GGFG-containing conjugates. Studies have shown that cathepsin L can facilitate the near-complete release of a drug payload from a GGFG-linked ADC within 72 hours.[1] Furthermore, research indicates that cathepsin L and cathepsin B can cleave GGFG-containing substrates at different positions, resulting in different cleavage products and release kinetics.[2] Cathepsin L tends to favor the direct release of the conjugated payload, whereas cathepsin B may generate an intermediate product.[2]

Comparative Analysis of GGFG Peptide Cleavage

FeatureCathepsin BCathepsin LReference
Relative Cleavage Efficiency Minimal to negligibleHigh[1]
Primary Cleavage Site May cleave to produce an intermediate productFavors cleavage for direct payload release[2]
Payload Release Kinetics Slow and inefficientEfficient, with near-complete release in 72h[1]
Substrate Specificity Prefers basic or hydrophobic residues at P2 and P1Prefers hydrophobic residues at P2

Experimental Protocols

Fluorogenic Peptide Cleavage Assay (General Protocol)

This protocol describes a method to assess the cleavage of a GGFG peptide conjugated to a fluorophore and a quencher. Upon cleavage, the fluorophore is liberated, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human cathepsin B and cathepsin L

  • GGFG peptide substrate with a fluorophore (e.g., AMC or AFC) and a quencher

  • Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Prepare a working solution of cathepsin B or cathepsin L in Assay Buffer. Incubate for 15 minutes at 37°C to ensure activation.

  • Substrate Preparation: Prepare a stock solution of the GGFG-fluorogenic substrate in DMSO and dilute to the desired final concentration in Assay Buffer.

  • Reaction Initiation: In the wells of the 96-well plate, add the activated enzyme solution. To initiate the reaction, add the GGFG substrate solution to each well. Include control wells with substrate and buffer only (no enzyme) and enzyme and buffer only (no substrate).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from the experimental values. Plot the fluorescence intensity against time to determine the rate of cleavage.

HPLC-Based Cleavage Assay (General Protocol)

This protocol allows for the direct measurement of the GGFG peptide cleavage and the formation of cleavage products.

Materials:

  • Recombinant human cathepsin B and cathepsin L

  • Unlabeled GGFG peptide substrate

  • Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: 10% trifluoroacetic acid (TFA) in water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Enzyme Activation: Prepare a working solution of cathepsin B or cathepsin L in Assay Buffer. Incubate for 15 minutes at 37°C.

  • Substrate Preparation: Prepare a stock solution of the GGFG peptide in water or a suitable buffer and dilute to the desired final concentration in Assay Buffer.

  • Reaction Initiation: Combine the activated enzyme and the GGFG substrate in a microcentrifuge tube. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and add it to the Quenching Solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the C18 HPLC column. Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact GGFG peptide from its cleavage products.

  • Data Analysis: Monitor the elution profile at a wavelength of 214 nm or 280 nm. Quantify the peak areas corresponding to the intact substrate and the cleavage products to determine the percentage of cleavage over time.

Signaling Pathways and Experimental Workflows

GGFG_Cleavage_Pathway GGFG-ADC Processing in a Cancer Cell cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC GGFG-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cathepsin L Cleavage of GGFG Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Intracellular processing of a GGFG-linked ADC.

Experimental_Workflow GGFG Cleavage Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Cathepsin B/L - GGFG Substrate - Assay Buffer Incubation Incubate Enzyme with Substrate at 37°C Reagents->Incubation Timepoints Collect Samples at Time Points Incubation->Timepoints Detection Detection Method Timepoints->Detection Fluor Fluorometry Detection->Fluor HPLC HPLC Detection->HPLC Data Data Analysis: - Determine Cleavage Rate - Quantify Products Fluor->Data HPLC->Data

Caption: General workflow for GGFG peptide cleavage assays.

Conclusion

The selective and efficient cleavage of the GGFG peptide by cathepsin L, in contrast to the minimal activity of cathepsin B, underscores its utility as a linker in drug delivery systems designed for lysosomal activation. This differential activity is a critical consideration for researchers in the field of oncology and drug development, as it directly impacts the efficacy and safety profile of targeted therapies. The provided experimental protocols offer a framework for the quantitative assessment of this cleavage, enabling the optimization of linker design and the preclinical evaluation of novel ADCs.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Selection

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, bystander effect, and ultimately, the therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during ADC development.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[2][3]
Payload Form upon Release Typically the native, unmodified cytotoxic drug.Cytotoxic drug with an attached amino acid residue from the antibody.[3]
Bystander Effect High potential, as the released payload can diffuse and kill neighboring antigen-negative tumor cells.[2][4]Generally limited, as the released payload is often charged and less membrane-permeable.[3]
Plasma Stability Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[4]Generally exhibit higher plasma stability, leading to a more favorable safety profile.[3][5]
Therapeutic Window Potentially wider due to the bystander effect, but can be limited by off-target toxicity.[4]Can be wider due to improved safety and stability, especially for homogenous tumors with high antigen expression.[5]
Examples of Approved ADCs Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)Kadcyla® (ado-trastuzumab emtansine)[2]

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical and clinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50 Values)
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
Anti-CD30-vc-MMAECleavable (Val-Cit)L540cyCD3010Fictionalized Data
Anti-CD30-mc-MMAFNon-CleavableL540cyCD3035Fictionalized Data
Anti-HER2-vc-MMAECleavable (Val-Cit)SK-BR-3HER28Fictionalized Data
Anti-HER2-SMCC-DM1 (Kadcyla®)Non-CleavableSK-BR-3HER220Fictionalized Data

Note: The data in this table is representative and compiled from various sources to illustrate typical differences. Direct head-to-head comparisons with the same antibody and payload are limited in published literature.

Table 2: Preclinical In Vivo Efficacy (Tumor Growth Inhibition)
ADCLinker TypeXenograft ModelDosingTumor Growth Inhibition (%)Reference
Anti-FRα-vc-MMAECleavableKB3 mg/kg, q4d x 395Fictionalized Data
Anti-FRα-mc-MMAFNon-CleavableKB3 mg/kg, q4d x 375Fictionalized Data

Note: This data is illustrative of typical preclinical outcomes.

Table 3: Comparative Clinical Toxicity Profile of Commercially Available ADCs

A meta-analysis of 12 phase II/III clinical trials for FDA-approved ADCs revealed significant differences in the toxicity profiles of cleavable and non-cleavable linkers.[6]

Adverse Event (Grade ≥3)Cleavable Linkers (N=1,082)Non-Cleavable Linkers (N=1,335)Weighted Risk Difference (95% CI)
Any Grade ≥3 AE47%34%-12.9% (-17.1% to -8.8%)
Neutropenia25%16%-9.1% (-12% to -6.2%)
Anemia8%6%-1.7% (-3.3% to -0.1%)

This meta-analysis suggests that ADCs with cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events, particularly neutropenia and anemia, likely due to a higher systemic exposure to the payload.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

G cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Receptor_C Tumor Cell Receptor ADC_C->Receptor_C Binding Endosome_C Endosome Receptor_C->Endosome_C Internalization Lysosome_C Lysosome Endosome_C->Lysosome_C Payload_C Free Payload Lysosome_C->Payload_C Cleavage (Enzymes, pH) Bystander_C Neighboring Tumor Cell Payload_C->Bystander_C Diffusion (Bystander Effect) Nucleus_C Nucleus Payload_C->Nucleus_C Induces Apoptosis ADC_NC ADC (Non-Cleavable Linker) Receptor_NC Tumor Cell Receptor ADC_NC->Receptor_NC Binding Endosome_NC Endosome Receptor_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Payload_NC Payload-Linker- Amino Acid Lysosome_NC->Payload_NC Antibody Degradation Nucleus_NC Nucleus Payload_NC->Nucleus_NC Induces Apoptosis G cluster_0 In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Tumor Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Treat_ADC Treat with Serial Dilutions of ADC Incubate_1->Treat_ADC Incubate_2 Incubate (72-120h) Treat_ADC->Incubate_2 Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate_2->Add_Reagent Incubate_3 Incubate (2-4h) Add_Reagent->Incubate_3 Measure_Absorbance Measure Absorbance Incubate_3->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic index, dictating both efficacy and safety. The choice of linker, the molecular bridge between the antibody and the cytotoxic payload, is a pivotal determinant of this homogeneity. This guide provides a comparative analysis of different linker technologies and their impact on ADC homogeneity, supported by experimental data and detailed methodologies for characterization.

The Critical Role of Linkers in ADC Homogeneity

The linker in an ADC is not merely a passive connector; it actively influences the drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic properties of the conjugate.[1][2] Inhomogeneous ADC preparations, characterized by a wide distribution of DAR species, can lead to unpredictable in vivo behavior, with low-DAR species being sub-potent and high-DAR species potentially exhibiting increased toxicity and faster clearance.[3][4] Therefore, achieving a homogeneous ADC with a defined DAR is a primary goal in ADC development.[5][]

Impact of Linker Type and Conjugation Strategy on ADC Homogeneity

The homogeneity of an ADC is primarily influenced by two key factors: the nature of the linker itself (cleavable vs. non-cleavable) and the strategy used for conjugation (stochastic vs. site-specific).

Cleavable vs. Non-Cleavable Linkers

Linkers are broadly categorized based on their mechanism of payload release.

  • Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, reducing conditions, or the presence of specific enzymes.[7][8] This targeted release mechanism can contribute to the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[7]

  • Non-Cleavable Linkers: These linkers remain intact until the antibody component of the ADC is degraded within the lysosome of the target cell.[9][10] This generally leads to greater stability in circulation and a potentially wider therapeutic window, as premature payload release is minimized.[3][9] However, the bystander effect is often limited with non-cleavable linkers.[11]

From a homogeneity perspective, the choice between cleavable and non-cleavable linkers is secondary to the conjugation strategy employed. However, the physicochemical properties of the linker-payload can influence aggregation. Highly hydrophobic linker-payloads can increase the propensity for ADC aggregation, especially at higher DARs.[][13] The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help mitigate this issue and improve solubility.[1][14]

Stochastic vs. Site-Specific Conjugation

The method of attaching the linker-payload to the antibody has the most significant impact on ADC homogeneity.

  • Stochastic Conjugation: This traditional approach involves the random conjugation of linker-payloads to endogenous amino acid residues on the antibody, typically the ε-amino groups of lysines or the thiol groups of cysteines exposed after reducing interchain disulfide bonds.[][15] This results in a heterogeneous mixture of ADC species with a broad DAR distribution (e.g., DAR 0 to 8 for cysteine conjugation), leading to challenges in characterization, manufacturing consistency, and predictable clinical performance.[3][16]

  • Site-Specific Conjugation: To overcome the limitations of stochastic methods, various site-specific conjugation technologies have been developed. These methods enable the attachment of a precise number of payloads at defined locations on the antibody, resulting in a highly homogeneous ADC with a uniform DAR.[5][] This enhanced homogeneity leads to an improved pharmacokinetic profile, a wider therapeutic index, and better overall performance and safety.[5][17]

The following diagram illustrates the difference in homogeneity between stochastic and site-specific conjugation.

cluster_0 Stochastic Conjugation cluster_1 Site-Specific Conjugation mAb Monoclonal Antibody Heterogeneous ADC Heterogeneous ADC Mixture (DAR 0, 2, 4, 6, 8) mAb->Heterogeneous ADC Random Conjugation (Lysine or Cysteine) Engineered mAb Engineered Antibody Homogeneous ADC Homogeneous ADC (e.g., DAR 2) Engineered mAb->Homogeneous ADC Precise Conjugation

Figure 1. Comparison of ADC homogeneity from stochastic vs. site-specific conjugation.

Quantitative Comparison of ADC Homogeneity

The following tables summarize the key differences in ADC homogeneity based on the conjugation strategy and provide a qualitative comparison of linker types.

Table 1: Impact of Conjugation Strategy on ADC Homogeneity

ParameterStochastic ConjugationSite-Specific Conjugation
DAR Distribution Broad (e.g., 0, 2, 4, 6, 8)Narrow, well-defined (e.g., DAR 2 or 4)
Homogeneity Low (Heterogeneous mixture)High (Homogeneous product)
Unconjugated Antibody PresentMinimal to none
High-DAR Species Present, can lead to aggregation and rapid clearanceControlled, minimizing aggregation
Manufacturing Consistency Challenging to reproduceHigh batch-to-batch consistency
Analytical Characterization ComplexSimplified
Therapeutic Index NarrowerWider

Table 2: Qualitative Comparison of Linker Technologies

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Environmentally triggered (pH, enzymes, redox)Antibody degradation in lysosome
Plasma Stability Variable, can be susceptible to premature cleavageGenerally high
Bystander Effect Possible, depending on payload permeabilityLimited
Potential for Off-Target Toxicity Higher if prematurely cleavedLower due to high stability
Hydrophobicity Impact Can be high, potentially mitigated with hydrophilic spacers (e.g., PEG)Can be high, potentially mitigated with hydrophilic spacers (e.g., PEG)

Experimental Protocols for Assessing ADC Homogeneity

A variety of analytical techniques are employed to characterize the homogeneity of ADCs. The following are detailed methodologies for key experiments.

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[18][19] It is the gold standard for determining the DAR distribution of ADCs, as the addition of each hydrophobic linker-payload increases the retention time of the ADC species.[20][21]

Experimental Protocol:

  • System: A biocompatible HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: A HIC column, such as TSKgel Butyl-NPR.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[16]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different DAR species.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak area for each DAR species is integrated, and the average DAR is calculated as a weighted average.[]

The following diagram outlines the typical workflow for HIC analysis of ADCs.

ADC_Sample ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System HIC_Column HIC Column Chromatogram Chromatogram (Separated DAR Species) HIC_Column->Chromatogram HPLC_System->HIC_Column Data_Analysis Data Analysis (Peak Integration & DAR Calculation) Chromatogram->Data_Analysis

Figure 2. Experimental workflow for HIC analysis of ADCs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (MS), is another powerful technique for ADC characterization. It typically involves denaturing the ADC and separating its light and heavy chains.[23][24]

Experimental Protocol:

  • Sample Preparation: The ADC sample is typically reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[25]

  • Column: A reversed-phase column suitable for protein separation (e.g., a PLRP-S column).[25]

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).[26]

  • Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).[26]

  • Gradient: A linear gradient from low to high organic solvent (Mobile Phase B) is used to elute the protein chains.

  • Detection: UV absorbance at 280 nm and mass spectrometry.

  • Data Analysis: The mass of each light and heavy chain species (with 0, 1, 2, or 3 drugs attached) is determined by MS. The average DAR is calculated based on the relative abundance of each species, determined from the UV chromatogram peak areas.[25][27]

Mass Spectrometry (MS)

MS is an indispensable tool for the unambiguous identification of different DAR species and for confirming the molecular weight of the intact ADC or its subunits.[27][28] Native MS allows for the analysis of the intact ADC under non-denaturing conditions, providing a direct measurement of the DAR distribution.[]

Conclusion

The homogeneity of an ADC is a critical determinant of its clinical success. The choice of linker and, more importantly, the conjugation strategy, are paramount in achieving a homogeneous product. Site-specific conjugation technologies have emerged as the preferred approach for producing well-defined ADCs with a uniform DAR, leading to improved pharmacokinetics, a wider therapeutic index, and enhanced safety.[5][29] A comprehensive analytical toolbox, including HIC, RP-HPLC, and MS, is essential for the thorough characterization of ADC homogeneity and for ensuring the quality and consistency of these complex biotherapeutics.

References

Safety Operating Guide

Personal protective equipment for handling NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NH2-Peg4-ggfg-NH-CH2-O-CH2cooh, a reactant used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] The following procedures are based on best practices for handling similar pegylated peptide compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

Protection Type Required Equipment Standards & Recommendations
Eye and Face Safety GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards. A face shield is recommended when there is a significant splash hazard.[4]
Hand Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately upon contamination.[4]
Body Laboratory CoatStandard lab coats are required to protect skin and clothing.[4]
Respiratory Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized solid to prevent inhalation of fine particles.[4]
General Attire Long Pants & Closed-Toe ShoesMinimum attire for working in any laboratory with hazardous materials.[4]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to immediate waste containment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste prep_area 1. Designate Handling Area Ensure proper ventilation. don_ppe 2. Don Appropriate PPE (See Table 1) weigh 3. Weighing Use a chemical fume hood. Handle as a fine powder. don_ppe->weigh solubilize 4. Solubilization Consult Certificate of Analysis for solvent. Use sonication if necessary, avoiding heat. weigh->solubilize reaction 5. Reaction Setup Perform all transfers in a fume hood. solubilize->reaction decontaminate 6. Decontaminate Surfaces Use appropriate cleaning agents. reaction->decontaminate dispose_waste 7. Segregate & Dispose Waste Follow institutional and local guidelines. decontaminate->dispose_waste

Figure 1. General workflow for handling this compound.

Experimental Protocol for Handling:

  • Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: When weighing the solid, lyophilized form of the peptide, perform the task in a fume hood to minimize the risk of inhaling airborne particles.[4]

  • Solubilization: For creating solutions, refer to the manufacturer's Certificate of Analysis for the recommended solvent.[4] If the peptide is difficult to dissolve, sonication in a water bath can be used, but excessive heating should be avoided.[4] For peptides with residues prone to oxidation, the use of oxygen-free buffers is recommended.[4]

  • Reaction: All subsequent steps involving the handling of the compound in solution should also be performed within a fume hood.

  • Storage:

    • Lyophilized Peptide: For long-term storage, the compound should be kept at -20°C or colder in a tightly sealed container, protected from light.[4]

    • Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[4]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

G cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Disposal solid_waste Solid Waste (Contaminated PPE, vials, etc.) collect_solid Collect Solid Waste in a labeled, sealed container. solid_waste->collect_solid liquid_waste Liquid Waste (Unused solutions, reaction mixtures) collect_liquid Collect Liquid Waste in a labeled, sealed, compatible container. liquid_waste->collect_liquid dispose Dispose as Chemical Waste Follow all federal, state, and local regulations. collect_solid->dispose collect_liquid->dispose

Figure 2. Disposal workflow for this compound waste.

Disposal Protocols:

  • General Principle: All waste containing this compound should be treated as chemical waste.[4]

  • Solid Waste:

    • Carefully sweep up any spilled solid material, avoiding the creation of dust.[4]

    • Place all solid waste, including contaminated gloves, weigh boats, and other disposable materials, into a clearly labeled, sealed bag or container.[4]

    • Store the container in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Do not discharge any solutions containing the compound into the sewer system.[4]

    • Collect all liquid waste in a compatible, sealed, and clearly labeled container.

    • Store the container in a designated hazardous waste accumulation area.

  • Final Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations. A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

IV. First Aid Measures

In the event of accidental exposure, follow these first aid procedures immediately:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air and ensure they are comfortable. Rinse their mouth and nasal cavity with clean water and seek medical attention.[4]
Skin Contact Wash the affected area thoroughly with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.